molecular formula C8H11N3O B567020 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260862-06-3

6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B567020
CAS No.: 1260862-06-3
M. Wt: 165.196
InChI Key: MGGIXOIFXXEQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No: 1260862-06-3) is a bioactive heterocyclic scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a tetrahydropyrido[2,3-b]pyrazine core, which is recognized as a privileged structure in the design of potent and selective kinase inhibitors . The constrained, bicyclic ring system serves as a versatile template for the development of novel therapeutic agents, particularly in oncology research. Scientific literature identifies this specific chemical scaffold as a ring-constrained analog of known aminopyridine kinase inhibitors, and it has been successfully explored in the development of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) with reported IC50 values in the nanomolar range . The pyrazine heterocycle is a common motif in many FDA-approved drugs and contributes to favorable physicochemical properties, including good membrane permeability and aqueous solubility, making it a valuable pharmacophore . Researchers utilize this compound as a critical building block in synthesizing and optimizing small molecules for targeted therapies. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-3,9H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGIXOIFXXEQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716946
Record name 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-06-3
Record name 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide currently focuses on computed properties and general methodologies relevant to its compound class. As experimental data becomes available, this guide will be updated.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from computational models and established chemical databases.[1]

PropertyValueSource
Molecular Formula C₈H₁₁N₃OPubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 1260862-06-3PubChem[1]
XLogP3 1.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 165.090212 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 49.8 ŲPubChem (Computed)
Heavy Atom Count 12PubChem (Computed)[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the general synthesis of the parent pyrido[2,3-b]pyrazine core is well-documented. These methods can serve as a foundation for the targeted synthesis of the methoxy-substituted analog.

A common synthetic approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target compound, a plausible pathway is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A 2,3-Diamino-5-methoxypyridine C Condensation A->C B Glyoxal or equivalent B->C D 6-Methoxypyrido[2,3-b]pyrazine C->D Cyclization E Reduction D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Pyrido[2,3-b]pyrazine Synthesis

The following is a generalized protocol based on multicomponent synthesis of related pyrido[2,3-b]pyrazine derivatives. Researchers should adapt and optimize these conditions for the specific synthesis of the target compound.

Materials:

  • Substituted 2,3-diaminopyridine

  • 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the substituted 2,3-diaminopyridine in the chosen solvent in a reaction flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pyrido[2,3-b]pyrazine derivative.

Reduction to the Tetrahydro-derivative: The resulting aromatic pyrido[2,3-b]pyrazine can then be reduced to the desired 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., sodium borohydride).

Spectroscopic Characterization

No experimental NMR or mass spectrometry data for this compound has been identified in the reviewed literature. However, based on the known spectra of related compounds, the following general characteristics would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Aliphatic Protons: Signals for the methylene protons of the tetrahydropyrazine ring, likely appearing as multiplets in the upfield region.

  • Methoxy Protons: A characteristic singlet for the -OCH₃ group.

  • Amine Protons: Broad signals for the N-H protons of the tetrahydropyrazine ring.

¹³C NMR:

  • Aromatic Carbons: Signals for the carbon atoms of the pyridine ring in the downfield region.

  • Aliphatic Carbons: Signals for the methylene carbons of the tetrahydropyrazine ring.

  • Methoxy Carbon: A signal corresponding to the carbon of the -OCH₃ group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the tetrahydropyrazine ring.

Biological Activity and Potential Applications

The pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including:

  • Antiviral Agents: Particularly as inhibitors of human cytomegalovirus (HCMV) polymerase.

  • Antibacterial Agents: Showing activity against various bacterial strains.

  • Anticancer Agents: Some derivatives have demonstrated antiproliferative effects.

The introduction of a methoxy group and the saturation of the pyrazine ring in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the design of novel therapeutic agents.

Logical Relationship of Physicochemical Properties to Drug Development

The physicochemical properties of a compound like this compound are critical determinants of its potential as a drug candidate. The following diagram illustrates the interconnectedness of these properties and their impact on the drug development process.

Drug_Development_Logic cluster_properties Physicochemical Properties cluster_adme ADME Properties cluster_outcome Development Outcome A Molecular Weight F Absorption A->F G Distribution A->G I Excretion A->I B Lipophilicity (XLogP) B->F B->G H Metabolism B->H C Solubility C->F C->I D Hydrogen Bonding D->F D->G E Polar Surface Area E->F J Bioavailability F->J L Toxicity G->L H->J H->L K Efficacy & Potency J->K

Caption: Interrelationship of physicochemical properties and their influence on ADME and drug development outcomes.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical characteristics of the heterocyclic compound 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The pyrido[2,3-b]pyrazine core is of significant interest in medicinal chemistry, with derivatives showing potential as antiviral agents and TRPV1 antagonists.[1][2] Understanding the physicochemical properties of this specific analogue is crucial for predicting its pharmacokinetic behavior, designing formulations, and guiding further drug discovery efforts.[3][4]

While experimentally determined data for this specific molecule are limited in publicly available literature, this guide compiles computed properties from reliable databases and outlines the standard experimental protocols used to determine these critical parameters for drug candidates.

Core Physicochemical Data

The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identification

Identifier Value Source
IUPAC Name This compound PubChem[5]
CAS Number 1260862-06-3 PubChem[5]
Molecular Formula C₈H₁₁N₃O PubChem[5]
SMILES COC1=NC2=C(C=C1)NCCN2 PubChem[5]

| InChIKey | MGGIXOIFXXEQRZ-UHFFFAOYSA-N | PubChem[5] |

Table 2: Computed Physicochemical Properties

Property Value Method/Source
Molecular Weight 165.19 g/mol Computed by PubChem 2.2[5]
XLogP3 (Lipophilicity) 1.2 Computed by XLogP3 3.0[5]
Hydrogen Bond Donors 2 Computed by Cactvs 3.4.8.18[5]
Hydrogen Bond Acceptors 3 Computed by Cactvs 3.4.8.18[5]
Rotatable Bond Count 1 Computed by Cactvs 3.4.8.18[5]
Exact Mass 165.090211983 Da Computed by PubChem 2.2[5]

| Polar Surface Area | 46.2 Ų | Computed by Cactvs 3.4.8.18[5] |

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is a critical step in early drug discovery to reduce attrition rates due to poor biopharmaceutical profiles.[3] The following are detailed methodologies for key experiments relevant to characterizing compounds like this compound.

1. Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It has been shown to correlate with metabolic stability and toxicity.[6]

  • Methodology: Shake-Flask Method (Gold Standard)

    • Preparation: A buffered aqueous phase (typically phosphate-buffered saline, pH 7.4, to determine LogD) and an immiscible organic solvent (most commonly n-octanol) are prepared and mutually saturated by vigorous mixing for 24 hours, followed by separation.

    • Dissolution: A precise amount of the test compound is dissolved in the n-octanol phase.

    • Partitioning: The n-octanol solution containing the compound is mixed with a defined volume of the aqueous buffer in a flask. The flask is then agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.

2. Determination of Aqueous Solubility

Good solubility is a highly desired property for a drug candidate, as it directly impacts bioavailability and can prevent unreliable results in other assays.[7]

  • Methodology: Kinetic and Thermodynamic Solubility Assays

    • Kinetic Solubility (High-Throughput Screening):

      • A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is prepared.

      • A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.

      • The solution is mixed and incubated for a short period (e.g., 1-2 hours).

      • Precipitate is removed by filtration or centrifugation.

      • The concentration of the dissolved compound in the filtrate is measured, often by UV-Vis spectroscopy or turbidimetry. This method is advantageous for quickly flagging compounds under conditions similar to biological assays.[7]

    • Thermodynamic Solubility (Equilibrium Method):

      • An excess amount of the solid, crystalline compound is added to a vial containing the aqueous buffer of interest.

      • The resulting slurry is agitated at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

      • The suspension is filtered to remove all undissolved solids.

      • The concentration of the compound in the clear filtrate is accurately determined by a validated HPLC method against a standard curve.

3. Determination of Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH, which significantly affects its solubility, permeability, and target binding.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often with a co-solvent like methanol or DMSO to ensure initial solubility.

    • Titration: The solution is titrated with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

    • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve. For compounds with multiple ionizable centers, multiple inflection points may be observed. Specialized software is used to calculate the pKa values from the titration data.

Workflow and Relationships Visualization

The following diagram illustrates a typical workflow for the physicochemical profiling of a novel drug candidate. This process shows how initial computed data guides experimental determination, and how the results for key parameters like solubility and lipophilicity are integrated to assess the compound's "drug-likeness" and guide subsequent development decisions.

G cluster_0 In Silico & Synthesis cluster_1 Experimental Profiling cluster_2 Data Integration & Decision Making NewCompound New Chemical Entity (e.g., this compound) Computed Computed Properties (LogP, PSA, pKa) NewCompound->Computed Initial Assessment Solubility Aqueous Solubility (Kinetic & Thermodynamic) Computed->Solubility Guides Experiments Lipophilicity Lipophilicity (LogD at pH 7.4) Computed->Lipophilicity Guides Experiments pKa pKa Determination (Potentiometric) Computed->pKa Guides Experiments ADME_Profile Predicted ADME Profile (Absorption, Distribution) Solubility->ADME_Profile Lipophilicity->ADME_Profile pKa->ADME_Profile Formulation Formulation Strategy ADME_Profile->Formulation SAR Structure-Activity Relationship (SAR) ADME_Profile->SAR Decision Go / No-Go Decision ADME_Profile->Decision

Physicochemical profiling workflow for a new drug candidate.

References

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS number 1260862-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, detailed technical information, including quantitative biological data, specific experimental protocols, and associated signaling pathways for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS number 1260862-06-3), is not publicly available at this time. This document serves as a summary of the available information on this compound and the broader class of tetrahydropyrido[2,3-b]pyrazines to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound. Its core structure, tetrahydropyrido[2,3-b]pyrazine, is a recognized scaffold in medicinal chemistry, known to be a component of molecules with diverse biological activities. This guide provides an overview of the known chemical properties of the title compound and explores the potential biological significance of the broader class of tetrahydropyrido[2,3-b]pyrazines based on available literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This information is primarily derived from computational predictions and chemical database entries.

PropertyValue
CAS Number 1260862-06-3
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC=C2C(=N1)NCCN2
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the searched literature, a general synthetic approach for the tetrahydropyrido[2,3-b]pyrazine core can be proposed based on established chemical methodologies.

A potential synthetic route could involve the condensation of a suitably substituted diaminopyridine with a glyoxal derivative, followed by reduction of the resulting pyrazine ring. The methoxy group could be introduced either on the starting pyridine derivative or through a nucleophilic aromatic substitution reaction.

General Workflow for the Synthesis of Tetrahydropyrido[2,3-b]pyrazines:

G start Substituted 2,3-Diaminopyridine condensation Condensation Reaction start->condensation reagent1 Dicarbonyl Compound reagent1->condensation intermediate Dihydropyrido[2,3-b]pyrazine Intermediate condensation->intermediate reduction Reduction intermediate->reduction product Tetrahydropyrido[2,3-b]pyrazine Core reduction->product

Caption: Generalized synthetic workflow for the tetrahydropyrido[2,3-b]pyrazine scaffold.

Biological Activity and Potential Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, research on the broader class of tetrahydropyrido[2,3-b]pyrazines has indicated their potential as inhibitors of various protein kinases. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

For instance, certain derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of several cancers.

Hypothesized Signaling Pathway Inhibition by Tetrahydropyrido[2,3-b]pyrazine Analogs:

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., ALK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor Tetrahydropyrido[2,3-b]pyrazine Analog inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: Hypothesized mechanism of action for tetrahydropyrido[2,3-b]pyrazine kinase inhibitors.

Conclusion and Future Directions

While this compound (CAS 1260862-06-3) is a chemically defined entity, there is a notable absence of published research detailing its synthesis, biological activity, and mechanism of action. The broader family of tetrahydropyrido[2,3-b]pyrazines has shown promise in the field of kinase inhibition, suggesting that the title compound could be a valuable building block or a candidate for further investigation in drug discovery programs.

Future research should focus on:

  • Developing and publishing a robust and scalable synthetic route to this compound.

  • Screening this compound against a panel of protein kinases to determine its inhibitory potential and selectivity.

  • Conducting cell-based assays to evaluate its effects on cellular signaling and viability.

The elucidation of the biological properties of this specific molecule will be crucial to understanding its potential as a research tool or a therapeutic lead. Researchers are encouraged to publish their findings to contribute to the collective knowledge of this chemical space.

Structure Elucidation of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines the comprehensive methodology for the structure elucidation of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The successful characterization of this molecule relies on a synergistic approach, integrating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document provides a framework of the necessary experimental protocols and data analysis strategies for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental data for this specific compound, this guide presents a generalized, yet detailed, procedural template.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrido[2,3-b]pyrazine core is a recognized scaffold in various biologically active molecules. Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide details the analytical workflow required for its unambiguous structure elucidation.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound, as would be determined prior to detailed spectroscopic analysis, is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁N₃OPubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1260862-06-3PubChem[1]
Appearance To be determined (TBD)
Melting Point TBD
Solubility TBD

Proposed Structure and Numbering

The proposed chemical structure of this compound is shown below, with atoms numbered for the purpose of NMR assignments.

Caption: Proposed structure of this compound with atom numbering.

Experimental Protocols

Synthesis (Hypothetical)

A plausible synthetic route to this compound could involve the condensation of a suitably substituted diaminopyridine with a glyoxal derivative, followed by reduction. A generalized protocol is as follows:

  • Step 1: Synthesis of 6-Methoxy-pyrido[2,3-b]pyrazine.

    • To a solution of 5-methoxy-2,3-diaminopyridine (1 eq.) in ethanol, add glyoxal (1.1 eq., 40% in water).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to this compound.

    • Dissolve the product from Step 1 in methanol.

    • Add sodium borohydride (NaBH₄) (4-5 eq.) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Analysis
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Collection: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • Instrumentation: Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

  • Solvent: Methanol or ethanol.

  • Procedure: A dilute solution of the compound is prepared, and the absorbance is measured over a wavelength range of 200-800 nm.

Spectroscopic Data and Interpretation (Hypothetical)

The following tables represent the expected data from the spectroscopic analyses.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5d1HH-7
~6.5-6.9d1HH-8
~4.5-5.0br s1HNH
~3.8-4.0s3H-OCH₃
~3.4-3.6t2HH-2
~3.0-3.2t2HH-3
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155-160C-6
~140-145C-4a
~135-140C-8a
~110-115C-7
~105-110C-5
~55-60-OCH₃
~40-45C-2
~40-45C-3
Mass Spectrometry (ESI+)
m/zInterpretation
[M+H]⁺Molecular ion peak
FragmentsTBD based on MS/MS
IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)Interpretation
~3300-3400N-H stretch (secondary amine)
~2850-3000C-H stretch (aliphatic & aromatic)
~1600-1620C=N stretch (aromatic)
~1500-1580C=C stretch (aromatic)
~1200-1300C-O stretch (aryl ether)
~1000-1100C-N stretch
UV-Vis Spectroscopy (Methanol)
λmax (nm)Interpretation
~220-240π → π* transitions
~270-290n → π* transitions

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is depicted in the following workflow diagram.

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Target Compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv nmr_analysis NMR Spectral Interpretation - Chemical Shifts - Coupling Constants - 2D Correlations nmr->nmr_analysis ms_analysis Mass Spectrum Analysis - Molecular Formula - Fragmentation Pattern ms->ms_analysis ir_uv_analysis IR & UV-Vis Analysis - Functional Groups - Conjugated System ir->ir_uv_analysis uv->ir_uv_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ms_analysis->structure_confirmation ir_uv_analysis->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways and Logical Relationships

As the specific biological activity and signaling pathway engagement of this compound are not yet established, a generalized diagram illustrating a hypothetical mechanism of action for a kinase inhibitor is provided below. This serves as a template for when such data becomes available.

signaling_pathway compound 6-Methoxy-1,2,3,4-tetrahydro pyrido[2,3-b]pyrazine kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response

References

The Tetrahydropyrido[2,3-b]pyrazine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The tetrahydropyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the key therapeutic applications of this scaffold, including its roles in oncology as an Anaplastic Lymphoma Kinase (ALK) inhibitor and in circumventing erlotinib resistance, as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) for pain management, and as a potent inhibitor of Human Cytomegalovirus (HCMV) replication. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental methodologies, and the underlying signaling pathways.

Diverse Biological Activities and Therapeutic Potential

The tetrahydropyrido[2,3-b]pyrazine core has been successfully derivatized to yield compounds with high potency and selectivity against a range of biological targets. This versatility has positioned it as a valuable starting point for the development of novel therapeutics.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer (NSCLC). These compounds act as ring-constrained analogs of known aminopyridine kinase scaffolds and have demonstrated significant ALK inhibitory activity, with IC50 values in the nanomolar range in both enzymatic and cell-based assays.[1]

Overcoming Erlotinib Resistance in Cancer

A significant challenge in the treatment of NSCLC is the development of resistance to EGFR tyrosine kinase inhibitors like erlotinib. Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and shown to be effective against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[2][3] Notably, compound 7n exhibited IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively, highlighting the potential of this scaffold to address acquired drug resistance in cancer therapy.[2][3]

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The tetrahydropyrido[2,3-b]pyrazine scaffold has been utilized to develop antagonists of the TRPV1 receptor, a key player in pain signaling pathways. By replacing a 1,8-naphthyridine core with the pyrido[2,3-b]pyrazine moiety, researchers have discovered orally bioavailable TRPV1 antagonists with a significantly lower potential for the formation of reactive metabolites.[4] These compounds have shown efficacy in in vivo models of inflammatory pain.[4]

Human Cytomegalovirus (HCMV) Polymerase Inhibition

A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been developed as potent inhibitors of HCMV DNA polymerase.[4][5] These compounds exhibit strong antiviral activity against HCMV with EC50 values typically below 1 μM and favorable cytotoxicity profiles.[4][5] A lead compound, 27, demonstrated an EC50 of 0.33 μM and also showed broad-spectrum antiherpetic activity against other members of the Herpesviridae family, including HSV-1, HSV-2, and EBV.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative tetrahydropyrido[2,3-b]pyrazine derivatives across various therapeutic targets.

Table 1: Anticancer Activity against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines

CompoundTarget Cell LineIC50 (µM)
7n PC9 (Erlotinib-Sensitive)0.09[2][3]
PC9-ER (Erlotinib-Resistant)0.15[2][3]

Table 2: Antiviral Activity against Human Cytomegalovirus (HCMV)

CompoundAntiviral AssayEC50 (µM)Cytotoxicity (CC50 in MRC-5 cells)Therapeutic Index (TI)
22 HCMV Antiviral Assay<1>40 µM>40
23 HCMV Antiviral Assay<1>40 µM>40
27 HCMV Antiviral Assay0.33[4]>40 µM>121

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires a detailed knowledge of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to assess the biological activity of tetrahydropyrido[2,3-b]pyrazine derivatives.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by fusion with partner proteins like EML4, triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][6][7][8][9] These pathways are crucial for promoting cell proliferation, survival, and invasion in cancer. Tetrahydropyrido[2,3-b]pyrazine-based ALK inhibitors block the kinase activity of ALK, thereby inhibiting these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor Tetrahydropyrido [2,3-b]pyrazine Inhibitor Inhibitor->ALK ALK_Assay_Workflow Start Start Step1 Dilute ALK enzyme, substrate, ATP, and inhibitor in kinase buffer Start->Step1 Step2 Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at room temperature Step6->Step7 Step8 Record luminescence Step7->Step8 End End Step8->End TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Antagonist Tetrahydropyrido [2,3-b]pyrazine Antagonist Antagonist->TRPV1 Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal TRPV1_Assay_Workflow Start Start Step1 Seed HEK293 cells stably expressing human TRPV1 Start->Step1 Step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Incubate with test compound (TRPV1 antagonist) Step2->Step3 Step4 Read baseline fluorescence Step3->Step4 Step5 Add TRPV1 agonist (e.g., capsaicin) Step4->Step5 Step6 Measure kinetic fluorescence Step5->Step6 Step7 Analyze data to determine IC₅₀ Step6->Step7 End End Step7->End EGFR_Bypass_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Bypass_RTK Bypass RTK (e.g., MET, AXL) Bypass_RTK->PI3K Bypass_RTK->MAPK Erlotinib Erlotinib Erlotinib->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Bypass_Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Bypass_Inhibitor->Bypass_RTK Cell_Viability_Assay_Workflow Start Start Step1 Seed cancer cells (e.g., PC9, PC9-ER) in 96-well plates Start->Step1 Step2 Treat cells with various concentrations of the test compound Step1->Step2 Step3 Incubate for a defined period (e.g., 72 hours) Step2->Step3 Step4 Add MTT or MTS reagent to each well Step3->Step4 Step5 Incubate to allow formazan formation Step4->Step5 Step6 Measure absorbance at the appropriate wavelength Step5->Step6 Step7 Calculate cell viability and determine IC₅₀ Step6->Step7 End End Step7->End HCMV_Replication_Pathway cluster_viral_proteins HCMV Replication Complex UL54 UL54 (DNA Polymerase) Replication Viral DNA Replication UL54->Replication UL44 UL44 (Processivity Factor) UL44->Replication UL57 UL57 (ssDNA Binding) UL57->Replication HelicasePrimase UL70/102/105 (Helicase/Primase) HelicasePrimase->Replication Viral_DNA Viral DNA Template Viral_DNA->Replication Inhibitor Tetrahydropyrido [2,3-b]pyrazine Inhibitor Inhibitor->UL54 HCMV_Assay_Workflow Start Start Step1 Seed human fibroblast cells (e.g., MRC-5) in multi-well plates Start->Step1 Step2 Infect cell monolayers with a known titer of HCMV Step1->Step2 Step3 Add varying concentrations of the test compound Step2->Step3 Step4 Overlay cells with a semi-solid medium (e.g., methylcellulose) Step3->Step4 Step5 Incubate for several days to allow plaque formation Step4->Step5 Step6 Fix and stain the cell monolayers Step5->Step6 Step7 Count the number of plaques in each well Step6->Step7 Step8 Calculate the EC₅₀ value Step7->Step8 End End Step8->End

References

An In-depth Technical Guide to the Initial Synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document outlines a plausible synthetic pathway, detailing the necessary precursors, reaction steps, and relevant chemical data. The synthesis involves a multi-step process commencing from commercially available starting materials to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 2,3-Diamino-6-methoxypyridine. This stage involves the construction of the substituted pyridine ring with the necessary diamino functionalities.

  • Stage 2: Annulation of the Pyrazine Ring and Subsequent Reduction. This stage involves the cyclization of the diamino-pyridine intermediate to form the pyrido[2,3-b]pyrazine core, followed by reduction to the final tetrahydro derivative.

A proposed overall synthetic scheme is presented below.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation E 2,3-Diamino-6-methoxypyridine D->E Reduction F 6-Methoxypyrido[2,3-b]pyrazine E->F Cyclization G This compound F->G Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Diamino-6-methoxypyridine

This multi-step synthesis is based on a process disclosed in the patent literature.

Step 1: Nitration of 2,6-Dichloropyridine

  • Reaction: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine.

  • Protocol: To a mixture of concentrated sulfuric acid and nitric acid, 2,6-dichloropyridine is added. The reaction mixture is cooled and then poured into ice water. The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Reaction: The dichloro intermediate undergoes selective ammonolysis to give 2-amino-6-chloro-3-nitropyridine.

  • Protocol: 2,6-Dichloro-3-nitropyridine is treated with a solution of aqueous ammonia in methanol at a temperature of 35-40 °C. Upon completion of the reaction, the product is obtained by filtration.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Reaction: The chloro group is displaced by a methoxy group to yield 2-amino-6-methoxy-3-nitropyridine.

  • Protocol: 2-Amino-6-chloro-3-nitropyridine is reacted with sodium methoxide in methanol. The reaction is typically carried out at a temperature between 10-60 °C. After the reaction is complete, the mixture is quenched with water, and the product is isolated by filtration.

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

  • Reaction: The nitro group is reduced to an amino group to afford the key intermediate, 2,3-diamino-6-methoxypyridine.

  • Protocol: The reduction can be achieved via metallic reduction. 2-Amino-6-methoxy-3-nitropyridine is treated with a reducing agent, such as iron powder, in an aqueous acidic medium. The resulting 2,3-diamino-6-methoxypyridine dihydrochloride can be collected by filtration and subsequently neutralized to obtain the free base.

Stage 2: Synthesis of this compound

Step 5: Cyclization of 2,3-Diamino-6-methoxypyridine

  • Reaction: The diamine is cyclized with a glyoxal equivalent to form the aromatic 6-methoxypyrido[2,3-b]pyrazine.

  • Proposed Protocol: 2,3-Diamino-6-methoxypyridine is dissolved in a suitable solvent, such as ethanol or acetic acid. An aqueous solution of glyoxal (40%) is added, and the mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography on silica gel.

Step 6: Reduction of 6-Methoxypyrido[2,3-b]pyrazine

  • Reaction: The aromatic pyrazine ring is reduced to the tetrahydro derivative.

  • Proposed Protocol: The reduction can be performed by catalytic hydrogenation. 6-Methoxypyrido[2,3-b]pyrazine is dissolved in a solvent like ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
CAS Number 1260862-06-3
IUPAC Name This compound

Table 2: Summary of a Plausible Synthetic Route and Expected Yields

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
12,6-DichloropyridineConc. H₂SO₄, HNO₃2,6-Dichloro-3-nitropyridineHigh
22,6-Dichloro-3-nitropyridineAq. NH₃, Methanol, 35-40 °C2-Amino-6-chloro-3-nitropyridineGood
32-Amino-6-chloro-3-nitropyridineSodium methoxide, Methanol, 10-60 °C2-Amino-6-methoxy-3-nitropyridineGood to High
42-Amino-6-methoxy-3-nitropyridineFe, aq. acidic medium2,3-Diamino-6-methoxypyridineModerate to Good
52,3-Diamino-6-methoxypyridineGlyoxal (40% aq.), Ethanol, Reflux6-Methoxypyrido[2,3-b]pyrazineModerate to Good
66-Methoxypyrido[2,3-b]pyrazineH₂, Pd/C, EthanolThis compoundGood to High

Note: Expected yields are based on analogous reactions and may vary.

Mandatory Visualizations

Experimental_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Final Product Synthesis Nitration Nitration of 2,6-Dichloropyridine Ammonolysis Ammonolysis Nitration->Ammonolysis Methoxylation Methoxylation Ammonolysis->Methoxylation Reduction1 Reduction to Diamine Methoxylation->Reduction1 Cyclization Cyclization with Glyoxal Reduction1->Cyclization Intermediate: 2,3-Diamino-6-methoxypyridine Reduction2 Reduction to Tetrahydro Compound Cyclization->Reduction2 Final_Product This compound Reduction2->Final_Product Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Concluding Remarks

This technical guide provides a detailed, albeit proposed, initial synthesis for this compound, based on established chemical principles and patent literature. The outlined protocols for each step are intended to serve as a foundational methodology for researchers. It is important to note that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve optimal yields and purity. Standard laboratory safety protocols should be strictly adhered to during the execution of these chemical transformations. Further research to confirm the spectral data of the intermediates and the final product is recommended.

Discovery of Novel Pyrido[2,3-b]pyrazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and development of novel pyrido[2,3-b]pyrazine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

General Synthesis of Substituted Pyrido[2,3-b]pyrazines

A versatile method for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction.[1][2][3] For instance, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions yields the desired pyrido[2,3-b]pyrazine derivatives in good to excellent yields.[1][3]

Biological Activities and Quantitative Data

Novel pyrido[2,3-b]pyrazine compounds have been investigated for a range of therapeutic applications, including as anticancer, antiviral, antibacterial, and analgesic agents. The following tables summarize the quantitative data from key studies.

Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have shown significant potential as anticancer agents, particularly as kinase inhibitors targeting signaling pathways crucial for tumor growth and survival.

Table 1: In Vitro Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
Series 1 EGFR-TK InhibitorsHCC827 (EGFR exon 19 del)0.09[4]
H1975 (EGFR L858R/T790M)0.89[4]
A549 (wild-type EGFR)1.10[4]
Series 2 mTOR Kinase InhibitorsMiaPaCa-2 (Pancreatic)0.025[5]
Series 3 Dual VEGFR-2/HER-2 InhibitorsMCF-7 (Breast)1.39[6]
HepG2 (Hepatocellular)2.68[6]
Antiviral Activity

A series of non-nucleoside pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.

Table 2: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives against HCMV

Compound IDTargetEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Reference
Compound 27 HCMV DNA Polymerase0.33>40>121[7]
Antibacterial Activity

Certain pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial activity against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Antibacterial Pyrido[2,3-b]pyrazine Derivatives

Compound IDBacterial StrainMIC (mg/mL)Reference
Derivative with thiocarbonyl groups Staphylococcus aureus0.078[8]
Bacillus cereus0.078[8]
Escherichia coli0.625[8]
Salmonella typhi1.25[8]
TRPV1 Antagonism for Pain Management

Pyrido[2,3-b]pyrazine-based compounds have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of chronic pain.

Table 4: In Vivo Efficacy of a Pyrido[2,3-b]pyrazine-based TRPV1 Antagonist

Compound IDAnimal ModelEndpointEfficacyReference
Compound 26 Carrageenan-induced thermal hyperalgesia (Rat)Reversal of thermal hyperalgesiaSignificant attenuation[9]
Complete Freund's adjuvant (CFA)-induced chronic inflammatory pain (Rat)Reduction of painDose-dependent reduction[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these findings.

Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This protocol describes a common starting material for the synthesis of various pyrido[2,3-b]pyrazine derivatives.

  • Reaction Setup: A mixture of 5-bromo-2,3-diaminopyridine and oxalic acid is heated.

  • Cyclization: The initial condensation product undergoes cyclization to form the dihydropyrido[2,3-b]pyrazine-2,3-dione core.

  • Purification: The crude product is purified by recrystallization to yield 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][10][11]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

EGFR-TK Autophosphorylation Inhibition Assay

This assay determines the ability of a compound to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[12]

  • Cell Lysis: Cells overexpressing EGFR are treated with the test compound and then lysed to extract proteins.

  • Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Analysis: The band intensities for p-EGFR are normalized to total EGFR to determine the extent of inhibition.

HCMV Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for evaluating the antiviral activity of compounds against HCMV.[13]

  • Cell Monolayer Preparation: Human foreskin fibroblast (HFF) cells are grown to confluence in multi-well plates.

  • Infection: The cell monolayers are infected with a known amount of HCMV in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing the test compound and a viscosity agent (e.g., carboxymethylcellulose) to restrict virus spread.

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques.

  • Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined.

Antibacterial Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][14][15]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

hERG Inhibition Assay (Thallium Flux Assay)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess during drug development due to the risk of cardiac arrhythmias. The thallium flux assay is a high-throughput method to screen for hERG channel blockers.[16][17][18][19][20]

  • Cell Loading: Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The cells are incubated with the test compounds.

  • Thallium Stimulation: A thallium-containing solution is added to the wells to stimulate thallium influx through open hERG channels.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the thallium influx, is measured over time using a kinetic plate reader.

  • Data Analysis: The inhibition of the thallium flux by the test compound is used to determine its hERG blocking potential.

In Vivo Carrageenan-Induced Thermal Hyperalgesia Model

This animal model is used to evaluate the analgesic efficacy of compounds in inflammatory pain.[21][22][23]

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured for each animal.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and thermal hyperalgesia.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally).

  • Post-treatment Measurement: The paw withdrawal latency to the thermal stimulus is measured at various time points after compound administration.

  • Data Analysis: The reversal of thermal hyperalgesia is determined by comparing the withdrawal latencies of the treated group to those of a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival in many cancers, including NSCLC.[7][9][24][25][26] Pyrido[2,3-b]pyrazine derivatives have been developed as EGFR tyrosine kinase inhibitors to block this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine compounds.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[4][27][28][29][30] Some pyrido[2,3-b]pyrazine derivatives have been identified as mTOR inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the point of inhibition by pyrido[2,3-b]pyrazine derivatives.

Experimental Workflow for Anticancer Drug Discovery

This workflow illustrates the typical process for identifying and characterizing novel anticancer compounds based on the pyrido[2,3-b]pyrazine scaffold.

Anticancer_Drug_Discovery_Workflow A Synthesis of Pyrido[2,3-b]pyrazine Library B In Vitro Cytotoxicity Screening (MTT Assay) against Cancer Cell Lines A->B C Identification of 'Hit' Compounds B->C C->A Inactive D Mechanism of Action Studies (e.g., Kinase Inhibition Assays) C->D Active E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Improvement F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the discovery of novel pyrido[2,3-b]pyrazine-based anticancer agents.

Conclusion

The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The data and protocols presented in this technical guide highlight the significant potential of these compounds in oncology, virology, and beyond. Further exploration of the structure-activity relationships and mechanisms of action of this versatile chemical class is warranted to advance new drug candidates into clinical development.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic protocol for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages data from analogous structures to present an informed and detailed profile. The guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a detailed experimental methodology for its synthesis and characterization, and a logical workflow for its spectroscopic analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O

  • Molecular Weight: 165.19 g/mol

  • CAS Number: 1260862-06-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds reported in the literature.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.90d, J = 8.5 Hz1HH-7
~6.40d, J = 8.5 Hz1HH-8
~4.80br s1HNH (amine)
~3.80s3H-OCH₃
~3.55t, J = 5.5 Hz2HH-2
~3.15t, J = 5.5 Hz2HH-3
-br s1HNH (amide/enamine)

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~158.0C-6
~148.0C-9a
~135.0C-5a
~115.0C-7
~108.0C-8
~55.0-OCH₃
~45.0C-2
~43.0C-3

Solvent: CDCl₃ or DMSO-d₆

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H Stretching (amine)
3050 - 3000WeakC-H Stretching (aromatic)
2950 - 2850MediumC-H Stretching (aliphatic)
~1620StrongC=N Stretching
~1580StrongC=C Stretching (aromatic)
~1250StrongC-O Stretching (aryl ether)
~1100MediumC-N Stretching

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic characterization of this compound, adapted from general procedures for analogous compounds.[1]

Synthesis

A plausible synthetic route involves the condensation of a substituted diaminopyridine with a suitable glyoxal derivative, followed by reduction.

Step 1: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

  • To a solution of 5-methoxy-2,3-diaminopyridine (1.0 eq) in ethanol, an aqueous solution of glyoxal (1.1 eq, 40% in water) is added dropwise at room temperature.

  • The reaction mixture is stirred at reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 6-methoxypyrido[2,3-b]pyrazine.

Step 2: Reduction to this compound

  • To a solution of 6-methoxypyrido[2,3-b]pyrazine (1.0 eq) in methanol, sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction is quenched by the slow addition of water.

  • The solvent is evaporated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Start Synthesized Compound Purification Purification (Column Chromatography) Start->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis IR_Analysis IR Spectroscopy Purification->IR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectral Data (Functional Group Identification) IR_Analysis->IR_Data MS_Data Mass Spectral Data (Molecular Weight Confirmation) MS_Analysis->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

In-depth Technical Guide: Potential Therapeutic Targets of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data regarding the therapeutic targets and biological activity of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. While the broader chemical class of pyrido[2,3-b]pyrazines has been investigated for various therapeutic applications, information detailing the specific interactions and pharmacological profile of this particular methoxy-substituted derivative is not currently available.

This guide will summarize the known therapeutic targets of the parent pyrido[2,3-b]pyrazine scaffold and related analogs, providing a potential framework for future investigation of this compound. It is crucial to emphasize that the activities described for the broader class may not be directly applicable to the specific compound without dedicated experimental validation.

Potential Therapeutic Areas for the Pyrido[2,3-b]pyrazine Scaffold

Derivatives of the pyrido[2,3-b]pyrazine core structure have been explored for their potential in several key therapeutic areas, primarily in oncology and pain management.

Anaplastic Lymphoma Kinase (ALK) Inhibition

A significant area of research for tetrahydropyrido[2,3-b]pyrazines has been their activity as inhibitors of Anaplastic Lymphoma Kinase (ALK). Dysregulation of ALK is a known driver in various cancers, including non-small cell lung cancer. While specific inhibitory concentrations (IC50) for this compound are not documented, related compounds have shown potent and selective ALK inhibition.

Hypothesized Signaling Pathway for ALK Inhibition

The following diagram illustrates the general signaling pathway of ALK and the potential point of intervention for an inhibitor.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->ALK

Caption: Hypothesized ALK Signaling Pathway and Inhibition.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The pyrido[2,3-b]pyrazine scaffold has also been identified as a core structure for the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, making it a target for novel analgesics.

Illustrative Workflow for Screening TRPV1 Antagonists

A typical workflow for identifying and characterizing TRPV1 antagonists is depicted below.

TRPV1_Screening_Workflow Compound Pyrido[2,3-b]pyrazine Library Primary_Screen Primary Screen (e.g., Calcium Flux Assay) Compound->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target screening) Dose_Response->Selectivity_Panel In_Vivo_Models In Vivo Efficacy Models (e.g., Pain Models) Selectivity_Panel->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: General Workflow for TRPV1 Antagonist Discovery.

Experimental Protocols: General Methodologies

As no specific experimental data exists for this compound, the following are generalized protocols that would be applicable for its initial characterization, based on the investigation of related compounds.

ALK Enzyme Inhibition Assay (Hypothetical)

Objective: To determine the in vitro inhibitory activity of the test compound against the ALK enzyme.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the ALK enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular ALK Phosphorylation Assay (Hypothetical)

Objective: To assess the ability of the test compound to inhibit ALK phosphorylation in a cellular context.

Materials:

  • A human cancer cell line with ALK activation (e.g., Karpas-299)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies: anti-phospho-ALK, anti-total-ALK, and appropriate secondary antibodies

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Seed the ALK-positive cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated ALK and total ALK using Western blotting or ELISA.

  • Quantify the band intensities or ELISA signals and normalize the phospho-ALK signal to the total ALK signal.

  • Calculate the percent inhibition of ALK phosphorylation and determine the IC50 value.

Quantitative Data Summary (Illustrative)

As no quantitative data is available for this compound, the following table is an illustrative template of how such data would be presented if it were available from the aforementioned hypothetical experiments.

Compound IDTargetAssay TypeIC50 (nM)
This compoundALKEnzymaticData Not Available
This compoundALKCellularData Not Available
This compoundTRPV1Calcium FluxData Not Available

Conclusion and Future Directions

The therapeutic potential of this compound remains to be elucidated. Based on the activities of the broader pyrido[2,3-b]pyrazine chemical class, initial investigations should focus on its potential as an inhibitor of protein kinases, such as ALK, and its activity at ion channels like TRPV1. The experimental protocols outlined in this guide provide a starting point for the in vitro and cellular characterization of this compound. Further research, including synthesis, purification, and comprehensive biological evaluation, is necessary to determine if this compound holds promise as a novel therapeutic agent. Researchers are encouraged to perform these foundational studies to unlock the potential of this specific molecule.

Methodological & Application

Application Notes and Protocols for Electrochemical Hydrogenation for Tetrahydropyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tetrahydropyrido[2,3-b]pyrazine via electrochemical hydrogenation, a sustainable and efficient alternative to traditional catalytic methods. This method utilizes water as a clean hydrogen source and operates under ambient temperature and pressure, offering significant advantages in terms of safety and environmental impact.

Introduction

The selective hydrogenation of aza-aromatic compounds is a critical transformation in the synthesis of valuable saturated heterocycles, which are prevalent scaffolds in pharmaceuticals. Traditional hydrogenation methods often rely on high-pressure hydrogen gas and expensive, rare-metal catalysts, posing safety and sustainability challenges. Electrochemical hydrogenation emerges as a compelling alternative, leveraging electricity to drive the reduction of water, generating chemisorbed hydrogen (H_ads) on the cathode surface for subsequent transfer to the substrate. This protocol details the electrochemical hydrogenation of pyrido[2,3-b]pyrazine to its corresponding tetrahydropyrido[2,3-b]pyrazine derivative.[1]

Reaction Principle

The electrochemical hydrogenation of pyrido[2,3-b]pyrazine involves the reduction of the heteroaromatic system at the cathode of an electrochemical cell. In an acidic medium, protons are reduced on the cathode surface (e.g., Nickel foam) to form adsorbed hydrogen atoms (H_ads). These reactive hydrogen species then hydrogenate the pyrido[2,3-b]pyrazine molecule that is in proximity to the electrode surface. The overall process avoids the direct use of hydrogen gas, making the procedure inherently safer and more sustainable.[1]

Experimental Protocols

A detailed protocol for the electrochemical hydrogenation of pyrido[2,3-b]pyrazine is provided below, based on established methodologies.[1]

Materials and Equipment:

  • Electrochemical Cell: Undivided cell setup

  • Cathode: Nickel (Ni) foam (commercial grade)

  • Anode: Platinum (Pt) plate or another suitable anode

  • Power Supply: DC power supply capable of constant current or potentiostatic control

  • Reactant: Pyrido[2,3-b]pyrazine

  • Solvent: Methanol (MeOH)

  • Electrolyte/Proton Source: Sulfuric acid (H₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Detailed Experimental Procedure:

  • Cell Assembly:

    • In an undivided electrochemical cell, place a magnetic stir bar.

    • Insert the Nickel foam cathode and the Platinum plate anode, ensuring they are parallel and do not touch. The distance between the electrodes should be kept consistent.

  • Reaction Mixture Preparation:

    • To the cell, add pyrido[2,3-b]pyrazine (0.2 mmol, 1.0 equiv).

    • Add methanol (4.0 mL) as the solvent.

    • Carefully add sulfuric acid (H₂SO₄, 2.0 equiv) as the proton source and electrolyte.

  • Electrolysis:

    • Stir the reaction mixture vigorously.

    • Connect the electrodes to the DC power supply (Nickel foam as the cathode, Platinum plate as the anode).

    • Apply a constant current of 10 mA.

    • The total charge passed should be 12 F/mol of the substrate.

    • The reaction is carried out at room temperature.

  • Work-up and Purification:

    • Upon completion of the electrolysis, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired tetrahydropyrido[2,3-b]pyrazine.

Data Presentation

The following table summarizes the quantitative data for the electrochemical hydrogenation of pyrido[2,3-b]pyrazine.[1]

SubstrateProductConditionsYield (%)
Pyrido[2,3-b]pyrazineTetrahydropyrido[2,3-b]pyrazineNi foam cathode, Pt anode, H₂SO₄ in MeOH, 10 mA, 12 F/mol85

Visualizations

Logical Workflow for Electrochemical Hydrogenation

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Work-up & Purification A Assemble Undivided Electrochemical Cell B Prepare Reaction Mixture: Substrate, Solvent, Electrolyte A->B C Apply Constant Current (10 mA) B->C D Monitor Charge Passed (12 F/mol) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I I H->I Characterization (NMR, MS)

Caption: Workflow for the electrochemical synthesis of tetrahydropyrido[2,3-b]pyrazine.

Signaling Pathway: Proposed Mechanism of Electrochemical Hydrogenation

G cluster_cathode Cathode Surface (Ni foam) cluster_reaction Hydrogenation Reaction H_plus H⁺ (from H₂SO₄) H_ads H_ads (Chemisorbed H) H_plus->H_ads + e⁻ e_minus e⁻ (from Power Supply) Substrate Pyrido[2,3-b]pyrazine H_ads->Substrate Hydrogen Transfer Product Tetrahydropyrido[2,3-b]pyrazine Substrate->Product + 4H_ads

Caption: Proposed mechanism of electrochemical hydrogenation at the cathode.

References

Application Notes and Protocols: 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the kinase inhibitory activity of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, with a focus on its potential as a selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Detailed protocols for relevant assays are also included to facilitate further research and development.

Introduction

This compound belongs to a class of compounds that have been investigated as kinase inhibitors. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant activation is implicated in the pathogenesis of various cancers.[1] The tetrahydropyrido[2,3-b]pyrazine scaffold has been explored as a constrained analog of a known aminopyridine kinase inhibitor structure to develop potent and selective ALK inhibitors.[1]

Kinase Inhibitory Profile

Derivatives of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold have demonstrated potent inhibitory activity against ALK in both enzymatic and cell-based assays.[1] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds.[1] While specific quantitative data for the 6-Methoxy derivative is part of a broader study, the general class of compounds shows promise. For context, analogs within this series have achieved IC50 values in the nanomolar range against the ALK enzyme and cellular systems.[1]

Table 1: Representative Kinase Inhibition Data for Tetrahydropyrido[2,3-b]pyrazine Analogs

Compound ClassTarget KinaseAssay TypeIC50 (nM)Cellular IC50 (nM)Reference
Tetrahydropyrido[2,3-b]pyrazinesALKEnzymatic~10~150[1]

Note: The values presented are representative of the compound class as detailed in the cited literature. Specific values for this compound would require further specific testing.

Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are crucial for cell proliferation, survival, and differentiation. Inhibition of ALK by compounds like this compound would block these downstream signals.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Inhibitor 6-Methoxy-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: ALK signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Enzymatic Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Objective: To determine the in vitro inhibitory activity of the compound against a purified kinase (e.g., ALK).

Materials:

  • Purified kinase enzyme (e.g., recombinant human ALK)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) dissolved in DMSO

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate in the reaction buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol describes a general method to assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[3][4]

Objective: To determine the cellular potency of the compound by measuring the inhibition of substrate phosphorylation.

Materials:

  • Cancer cell line with activated target kinase (e.g., ALK-positive anaplastic large-cell lymphoma cell line)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • ELISA plates or Western blot equipment

  • Plate reader or imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 96-well plates or larger culture dishes and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with cold PBS.

    • Add lysis buffer to each well/dish and incubate on ice to prepare cell lysates.

  • Quantification of Phosphorylation (ELISA-based):

    • Coat ELISA plates with a capture antibody for the total substrate protein.

    • Add cell lysates to the wells and incubate.

    • Wash the wells and add the phospho-specific detection antibody.

    • Add a labeled secondary antibody and a substrate to generate a detectable signal (colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Enzymatic Assay) Start->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse CellularAssay Cell-Based Assays (e.g., Phosphorylation Assay) DoseResponse->CellularAssay Selectivity Kinase Selectivity Profiling CellularAssay->Selectivity Lead Lead Compound Selectivity->Lead

Caption: General workflow for kinase inhibitor discovery.

Conclusion

This compound is a representative of a promising class of ALK inhibitors. The provided protocols offer a framework for the further evaluation of this and similar compounds. Comprehensive characterization, including selectivity profiling against a broad panel of kinases and in vivo efficacy studies, will be crucial for advancing these compounds in the drug discovery pipeline.

References

Pyrido[2,3-b]pyrazines: A Promising Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have emerged as a significant scaffold in the discovery of novel antiviral agents. Their unique structural features allow for diverse chemical modifications, leading to compounds with potent activity against a range of viruses, most notably members of the Herpesviridae family. These compounds primarily exert their antiviral effects by targeting viral enzymes essential for replication, such as DNA polymerase. This document provides detailed application notes on the antiviral properties of pyrido[2,3-b]pyrazines, a summary of their quantitative antiviral data, and comprehensive protocols for key experimental assays.

Application Notes

Antiviral Spectrum and Mechanism of Action:

The primary antiviral application of pyrido[2,3-b]pyrazine derivatives lies in their potent activity against several human herpesviruses. These compounds have been identified as non-nucleoside inhibitors of the human cytomegalovirus (HCMV) DNA polymerase.[1] This mechanism of action confers a broad-spectrum antiherpetic potential, with demonstrated activity against:

  • Human Cytomegalovirus (HCMV): Several derivatives exhibit strong antiviral activity against HCMV with EC50 values typically below 1 µM.[1]

  • Herpes Simplex Virus-1 (HSV-1): Potent activity has been observed.

  • Herpes Simplex Virus-2 (HSV-2): Significant inhibition has been demonstrated.

  • Epstein-Barr Virus (EBV): These compounds have also shown potential in targeting this virus.[1]

The mechanism of action involves the inhibition of the viral DNA polymerase, a crucial enzyme for the replication of the viral genome. As non-nucleoside inhibitors, they are not incorporated into the growing DNA chain but rather bind to an allosteric site on the polymerase, inducing a conformational change that renders the enzyme inactive. This targeted approach often results in a favorable cytotoxicity profile.[1]

Lead Compounds and Structure-Activity Relationship (SAR):

A notable lead compound from this class is designated as compound 27 . This particular derivative has demonstrated potent antiviral activity against HCMV with an EC50 of 0.33 μM, coupled with low cytotoxicity and minimal off-target effects, such as inhibition of the hERG ion channel, which is a common concern in drug development.[1]

Structure-activity relationship studies have revealed that modifications at the 2-position of the pyrido[2,3-b]pyrazine core can significantly influence antiviral potency and the safety profile. For instance, the introduction of a substituted 2-imidazolinone ring has been shown to yield a superior therapeutic index.[1]

Broader Antiviral Potential:

While the most comprehensive data for pyrido[2,3-b]pyrazines is in the context of herpesviruses, the broader pyrazine scaffold has shown promise against other viral families. For example, pyrazine-1,3-thiazine hybrid molecules have been synthesized and evaluated for their activity against RNA viruses. One such compound, 3k , was identified as a promising inhibitor of HIV-1 with an IC50 of 3.26 µM.[2] Another derivative, 3d , showed potent inhibition of the Influenza A (H1N1) virus with an IC50 of 5.32 µM.[2] These findings suggest that the pyrido[2,3-b]pyrazine scaffold could be a valuable starting point for the development of inhibitors against a wider range of viral pathogens.

Quantitative Antiviral Data

The following table summarizes the quantitative data for representative pyrido[2,3-b]pyrazine and related pyrazine derivatives against various viruses.

Compound IDVirusAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 27 HCMVAntiviral Assay0.33>40>121[1]
Compound 23 HSV-1Antiviral Assay->40-[1]
Compound 28 HSV-2Antiviral Assay-23-[1]
Compound 3k HIV-1Enzyme Assay3.26--[2]
Compound 3d Influenza A (H1N1)Enzyme Assay5.32--[2]

Experimental Protocols

HCMV DNA Polymerase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of pyrido[2,3-b]pyrazine compounds on the activity of HCMV DNA polymerase.

Materials:

  • Purified recombinant HCMV DNA polymerase (UL54) and its accessory protein (UL44)

  • Activated calf thymus DNA (template)

  • Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled tracer)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of dATP, dCTP, dGTP, and [³H]-dTTP.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the pre-incubated HCMV DNA polymerase (UL54/UL44 complex).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • Methylcellulose overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)

  • Test compounds (dissolved in DMSO)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in DMEM with 2% FBS.

  • Remove the growth medium from the cell monolayers and infect with a known titer of HSV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Remove the overlay medium and fix the cells with methanol or formalin.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of the test compounds.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a cell control (no compound) and a vehicle control (DMSO).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Signaling Pathway Diagram

Antiviral_Mechanism cluster_virus Herpesvirus Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Viral_DNA_to_Nucleus 3. Viral DNA to Nucleus Uncoating->Viral_DNA_to_Nucleus Viral_DNA_Replication 4. Viral DNA Replication Viral_DNA_to_Nucleus->Viral_DNA_Replication Transcription_Translation 5. Transcription & Translation Viral_DNA_Replication->Transcription_Translation Virion_Assembly 6. Virion Assembly Transcription_Translation->Virion_Assembly Egress 7. Egress Virion_Assembly->Egress Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Derivative HCMV_Polymerase HCMV DNA Polymerase (UL54/UL44 Complex) Pyrido_Pyrazine->HCMV_Polymerase Binds to allosteric site HCMV_Polymerase->Viral_DNA_Replication Inhibited dNTPs dNTPs dNTPs->HCMV_Polymerase DNA_Template Viral DNA Template DNA_Template->HCMV_Polymerase

Caption: Mechanism of action of pyrido[2,3-b]pyrazine derivatives against herpesviruses.

Experimental Workflow Diagram

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow Start Start: Pyrido[2,3-b]pyrazine Compound Library Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity_Assay Primary_Antiviral_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) Identify Hits Start->Primary_Antiviral_Screening Cytotoxicity_Assay->Primary_Antiviral_Screening Inform concentration range Dose_Response 3. Dose-Response Studies Determine EC50/IC50 Primary_Antiviral_Screening->Dose_Response Mechanism_of_Action 4. Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Dose_Response->Mechanism_of_Action Lead_Optimization 5. Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: General workflow for the antiviral screening of pyrido[2,3-b]pyrazine compounds.

References

Application Notes and Protocols for Cell-Based Assays of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the cellular characterization of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Compounds of the tetrahydropyrido[2,3-b]pyrazine class have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[1] Dysregulation of ALK is a known driver in various cancers.[1] Therefore, the following cell-based assays are designed to assess the potential anti-cancer efficacy of this compound by evaluating its effects on cell viability, apoptosis, and cell cycle progression in a relevant cancer cell line (e.g., an ALK-positive cell line such as Karpas-299 or SUDHL-1).

Key Experiments

  • Cell Viability Assay (MTT/MTS): To determine the cytotoxic or cytostatic effects of the compound.

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate the compound's impact on cell cycle progression.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Cell Viability (IC50)

Cell LineThis compound IC50 (µM)Positive Control (e.g., Crizotinib) IC50 (µM)
Karpas-299 [Insert Data][Insert Data]
SUDHL-1 [Insert Data][Insert Data]
Control (ALK-negative) [Insert Data][Insert Data]

Table 2: Apoptosis Induction

Treatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control [Insert Data][Insert Data]
Compound (IC50/2) [Insert Data][Insert Data]
Compound (IC50) [Insert Data][Insert Data]
Compound (2x IC50) [Insert Data][Insert Data]
Positive Control [Insert Data][Insert Data]

Table 3: Cell Cycle Analysis

Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control [Insert Data][Insert Data]
Compound (IC50/2) [Insert Data][Insert Data]
Compound (IC50) [Insert Data][Insert Data]
Compound (2x IC50) [Insert Data][Insert Data]
Positive Control [Insert Data][Insert Data]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is adapted from standard MTT assay procedures.[2][3][4]

Objective: To measure the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan product.[2]

Materials:

  • This compound

  • ALK-positive and ALK-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound and a positive control (e.g., a known ALK inhibitor) in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • After incubation, add 100 µL of solubilization solution to each well.[4]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide)

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[5][6][7]

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[6]

Materials:

  • Test compound and controls

  • Appropriate cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the test compound at various concentrations (e.g., IC50/2, IC50, 2x IC50) for 24-48 hours. Include vehicle and positive controls.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed and treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection using Annexin V and PI.

Cell Cycle Analysis

This protocol utilizes propidium iodide staining to analyze DNA content and determine cell cycle distribution.[8][9]

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Test compound and controls

  • Appropriate cell line

  • 6-well plates

  • PBS

  • Cold 70% ethanol[9]

  • RNase A (100 µg/mL)[9]

  • Propidium Iodide (50 µg/mL)[9]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to cold 70% ethanol while gently vortexing.

  • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[9]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add Propidium Iodide and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[10]

  • Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution.[9]

Signaling Pathway

G cluster_pathway Hypothetical ALK Signaling Pathway Inhibition Ligand Growth Factor ALK ALK Receptor Ligand->ALK Activation P1 STAT3 ALK->P1 P2 PI3K ALK->P2 P3 RAS/MAPK ALK->P3 Compound 6-Methoxy-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine Compound->ALK Inhibition Output1 Cell Proliferation & Survival P1->Output1 P4 AKT P2->P4 P5 ERK P3->P5 Output2 Apoptosis Inhibition P4->Output2 P5->Output1

Caption: Inhibition of ALK signaling by the test compound.

References

analytical methods for quantification of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of analytical methodologies for the quantification of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is provided herein for researchers, scientists, and professionals in drug development. Given the absence of specific published methods for this compound, this document presents robust, representative protocols for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for simpler matrices.

These protocols are based on established principles for the analysis of structurally similar aromatic and heterocyclic small molecules. They are intended to serve as a comprehensive guide for method development and validation.

Application Note 1: LC-MS/MS Method for Quantification in Human Plasma

This application note details a sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS. This methodology is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where low detection limits are critical. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

This procedure is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.

  • Materials:

    • Human plasma (K2-EDTA as anticoagulant)

    • This compound certified reference standard

    • Stable isotope-labeled internal standard (IS), e.g., D4-6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

    • Acetonitrile (HPLC grade), containing 0.1% formic acid

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes, vortex mixer, centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL in 50% methanol) to all tubes except for the blank matrix.

    • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the tubes for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 300 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Instrument: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Key MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 166.1 123.1 100 25

    | Internal Standard (D4-analyte) | 170.1 | 127.1 | 100 | 25 |

Data Presentation: Expected Method Performance

The following tables summarize typical quantitative performance data that should be obtained during method validation, in accordance with FDA guidelines.

Table 1: Calibration Curve and Linearity

Parameter Expected Value
Calibration Model Linear, 1/x² weighting
Linearity Range (LLOQ - ULOQ) 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995

| LLOQ Accuracy & Precision | Within ±20% |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 0.1 90 - 110 < 15 85 - 115 < 20
Low QC 0.3 90 - 110 < 15 85 - 115 < 15
Mid QC 10 90 - 110 < 15 85 - 115 < 15

| High QC | 80 | 90 - 110 | < 15 | 85 - 115 | < 15 |

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is_add Add Internal Standard plasma->is_add ppt Add 400 µL Acetonitrile (Protein Precipitation) is_add->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant autosampler Inject 5 µL supernatant->autosampler uplc UPLC Separation (C18 Column) autosampler->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS quantification in plasma.

Application Note 2: HPLC-UV Method for Quantification in Solution

This note describes a straightforward HPLC-UV method for the quantification of this compound. This method is well-suited for quality control of bulk drug substances, analysis of formulation content, or for monitoring the progress of a chemical synthesis where analyte concentrations are relatively high and the sample matrix is simple.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Simple Dilution

  • Materials:

    • Sample containing this compound

    • Methanol (HPLC grade)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Procedure:

    • Accurately weigh and dissolve the sample in methanol to create a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and samples within the desired concentration range (e.g., 1 - 100 µg/mL).

    • Filter the final diluted solutions through a 0.45 µm syringe filter into autosampler vials.

2. High-Performance Liquid Chromatography Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm (or the determined λmax of the compound)

  • Run Time: 10 minutes (isocratic)

Data Presentation: Expected Method Performance

Table 3: Calibration Curve and Linearity

Parameter Expected Value
Calibration Model Linear
Linearity Range (LLOQ - ULOQ) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.998

| LLOQ Accuracy & Precision | Within ±10% |

Table 4: Accuracy and Precision

QC Level Concentration (µg/mL) Accuracy (%) Precision (%CV)
Low QC 3 95 - 105 < 5
Mid QC 50 98 - 102 < 2

| High QC | 90 | 98 - 102 | < 2 |

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Weigh Sample dissolve Dissolve in Methanol (Stock Solution) sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) into Vial dilute->filter autosampler Inject 20 µL filter->autosampler hplc HPLC Separation (C18 Column, Isocratic) autosampler->hplc uv UV Detection (254 nm) hplc->uv data Data Acquisition & Quantification uv->data

Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analogs, a promising scaffold for the development of novel kinase inhibitors. This class of compounds has demonstrated potent activity against key oncogenic kinases, such as Anaplastic Lymphoma Kinase (ALK).

Introduction

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core structure serves as a valuable scaffold in medicinal chemistry. Analogs of this structure have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[1] High-throughput screening of libraries based on the this compound scaffold allows for the rapid identification of potent and selective kinase inhibitors, facilitating the development of targeted cancer therapeutics.

Target Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Activated ALK triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways initiated by ALK include the RAS-MAPK pathway, the JAK-STAT pathway, and the PI3K-AKT pathway. Inhibition of ALK can effectively shut down these pro-oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 Activation JAK JAK ALK->JAK Activation PI3K PI3K ALK->PI3K Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Anaplastic Lymphoma Kinase (ALK) Signaling Pathways.

High-Throughput Screening Workflow

The high-throughput screening process for identifying novel this compound analog kinase inhibitors can be structured as a multi-step cascade. This workflow ensures efficient identification and validation of lead compounds.

HTS_Workflow cluster_screening Screening Cascade Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Active 'Hits' Secondary_Screen Secondary Screening: Cell-Based Proliferation Assay Dose_Response->Secondary_Screen Selectivity_Profiling Kinase Selectivity Profiling Secondary_Screen->Selectivity_Profiling Confirmed 'Hits' Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds

References

In Vitro Anticancer Evaluation of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the in vitro evaluation of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine against cancer cell lines.

While the chemical structure of this compound is documented, and the compound is available from various chemical suppliers, there is a notable absence of published research on its biological activities, particularly its potential as an anticancer agent.

This lack of data prevents the creation of detailed Application Notes and Protocols as requested, as there is no quantitative data to summarize, no specific experimental methodologies to cite, and no elucidated signaling pathways to visualize for this particular compound.

However, research on structurally related pyrido[2,3-b]pyrazine derivatives has shown promising anticancer activities. These studies can provide a foundational framework for designing and conducting an in vitro evaluation of this compound.

General Methodological Approach for Evaluation of Novel Pyrido[2,3-b]pyrazine Analogs:

Should a researcher wish to investigate the anticancer potential of this compound, the following experimental workflow is recommended based on studies of similar compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Procurement & Solubilization B Selection of Cancer Cell Lines A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E If potent (low IC50) F Cell Cycle Analysis (Propidium Iodide Staining) D->F If potent (low IC50) G Signaling Pathway Analysis (Western Blot, qPCR) E->G F->G H Quantitative Data Summary G->H I Pathway Visualization H->I J Conclusion on Anticancer Potential I->J

Caption: A generalized workflow for the in vitro evaluation of a novel compound for anticancer activity.

Protocols for Key Experiments on Related Pyrido[2,3-b]pyrazine Derivatives:

The following are generalized protocols adapted from research on other substituted pyrido[2,3-b]pyrazine compounds. These would need to be optimized for the specific compound of interest.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are live.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways to Investigate

Based on the mechanisms of action of other pyrazine and pyridopyrazine derivatives, potential signaling pathways that this compound might modulate include:

  • Apoptosis Pathways: Investigation of the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and caspases (e.g., caspase-3, -8, -9) would be crucial.[1]

  • Cell Cycle Regulation: Analysis of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), could reveal the mechanism of any observed cell cycle arrest.

  • Kinase Inhibition: Many heterocyclic compounds, including some pyrido[2,3-b]pyrazines, act as kinase inhibitors. Screening against a panel of cancer-related kinases could identify specific molecular targets.

G cluster_0 Apoptosis Induction Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) Compound->Bax Activates (?) Caspases Caspase Cascade Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis that could be investigated for the compound.

References

use of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in TGF-beta signaling research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is a key factor in the progression of various diseases, most notably in fibrosis and cancer, where it can promote tumor growth and metastasis. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This activated receptor complex subsequently phosphorylates the intracellular effector proteins SMAD2 and SMAD3. Phosphorylated SMAD2/3 (pSMAD2/3) then forms a complex with SMAD4, translocates to the nucleus, and modulates the transcription of target genes.[1] Given its central role in disease, the TGF-β pathway is a significant target for therapeutic intervention.

This document provides a general framework for the initial evaluation of novel small molecules, such as 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, for their potential to inhibit the TGF-β signaling pathway. As of the writing of this document, there is no publicly available research specifically detailing the use or efficacy of this compound in the context of TGF-β signaling research. The following protocols are therefore provided as a guide for the initial characterization of any novel compound of interest.

Overview of Screening Workflow

A typical workflow for screening a novel compound for TGF-β inhibitory activity involves a primary cell-based assay to measure the overall pathway inhibition, followed by a more targeted secondary assay to confirm the mechanism of action at a specific node in the pathway. A common approach is to use a TGF-β responsive reporter assay as the primary screen and a Western blot for pSMAD2/3 as the secondary validation.

Data Presentation: Reference TGF-β Pathway Inhibitors

For comparative purposes, the following table summarizes the activity of several well-characterized small molecule inhibitors of the TGF-β signaling pathway. These compounds primarily target the ATP-binding site of the TβRI/ALK5 kinase.

Compound NameTargetIC50 ValueReference
Galunisertib (LY2157299)TβRI (ALK5)56 nM (cell-free)[MedchemExpress]
RepSox (E-616452)TβRI (ALK5)4 nM (autophosphorylation)[MedchemExpress]
SB525334TβRI (ALK5)14.3 nM (cell-free)[Selleck Chemicals]
LY-364947TβRI (ALK5)59 nM (cell-free)[Selleck Chemicals]
A-83-01TβRI (ALK5)12 nM[Selleck Chemicals]
SB431542TβRI (ALK5)94 nM[Tocris]

Mandatory Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Transcription Complex->DNA

Caption: Canonical TGF-β/SMAD Signaling Pathway.

Inhibitor_MoA ATP ATP TBRI TβRI (ALK5) Kinase Domain ATP->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 Inhibitor Novel Compound (e.g., 6-Methoxy-1,2,3,4-tetra- hydropyrido[2,3-b]pyrazine) Inhibitor->TBRI Competitive Inhibition

Caption: Mechanism of Action for a TβRI Kinase Inhibitor.

Workflow start Culture Reporter Cell Line (e.g., HEK293T with SBE-Luciferase) treat Pre-treat cells with Novel Compound (Dose-Response) start->treat stimulate Stimulate with TGF-β1 treat->stimulate lyse_luc Lyse Cells & Measure Luciferase Activity stimulate->lyse_luc analyze_luc Analyze Data & Determine IC50 (Primary Assay) lyse_luc->analyze_luc culture_wb Culture Relevant Cell Line (e.g., HaCaT, A549) analyze_luc->culture_wb If Active treat_wb Pre-treat with Novel Compound (at IC50 concentration) culture_wb->treat_wb stimulate_wb Stimulate with TGF-β1 treat_wb->stimulate_wb lyse_wb Lyse Cells & Extract Protein stimulate_wb->lyse_wb run_wb Perform Western Blot for pSMAD2/3, Total SMAD2/3, Loading Control lyse_wb->run_wb analyze_wb Quantify Bands & Confirm Inhibition (Secondary Assay) run_wb->analyze_wb

Caption: Experimental Workflow for Screening a Novel TGF-β Inhibitor.

Experimental Protocols

Protocol 1: TGF-β Responsive Luciferase Reporter Assay (Primary Screen)

This assay quantitatively measures the activity of the TGF-β pathway by using a reporter cell line that expresses luciferase under the control of a SMAD-binding element (SBE) promoter.[2][3][4] Inhibition of the pathway results in a decrease in luciferase signal.

Materials:

  • HEK293T or other suitable cells stably expressing an SBE-luciferase reporter construct.

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin/Streptomycin).

  • Serum-free medium.

  • Recombinant Human TGF-β1 (carrier-free).

  • Novel compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the SBE-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation (Optional): To reduce basal signaling, gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 12-18 hours.

  • Compound Treatment: Prepare serial dilutions of the novel compound in serum-free medium. A typical concentration range would be from 10 pM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Aspirate the medium from the cells and add 50 µL of the compound dilutions or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • TGF-β Stimulation: Prepare a 2X working solution of TGF-β1 in serum-free medium (e.g., 10 ng/mL for a final concentration of 5 ng/mL). Add 50 µL of this solution to all wells except for the unstimulated control wells (add 50 µL of serum-free medium instead).

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

  • Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.

  • Reading: Incubate for 10 minutes at room temperature on a plate shaker to ensure complete lysis. Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the data by setting the signal from the TGF-β1 stimulated, vehicle-treated wells to 100% activity and the unstimulated wells to 0% activity. Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition (Secondary Assay)

This protocol directly assesses the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of the TβRI kinase. A reduction in the pSMAD2/3 signal upon compound treatment confirms its inhibitory effect on the kinase.[1][5][6]

Materials:

  • A549, HaCaT, or other TGF-β responsive cell line.

  • 6-well tissue culture plates.

  • Complete and serum-free media.

  • Recombinant Human TGF-β1.

  • Novel compound.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Cell scraper.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4X).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-pSMAD2 (Ser465/467)/pSMAD3 (Ser423/425), Rabbit anti-SMAD2/3.

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve cells for 18-24 hours.[6] c. Pre-incubate cells with the novel compound at a chosen concentration (e.g., 1X, 5X, and 10X the IC50 from the reporter assay) or vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[1][5] Include an untreated negative control and a TGF-β1-only positive control.

  • Protein Extraction: a. Aspirate the medium and wash cells twice with ice-cold PBS.[1][6] b. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][6] c. Incubate on ice for 30 minutes. Sonication (3 pulses of 10-15 seconds) is recommended to ensure the release of nuclear proteins like pSMADs.[5][6] d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4X Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pSMAD2/3 (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis: a. Prepare the ECL substrate and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system.[1] c. Quantify band intensities using software like ImageJ. Normalize the pSMAD2/3 signal to the loading control.

  • Re-probing (Optional): The membrane can be stripped and re-probed for total SMAD2/3 to confirm that the compound does not alter total SMAD protein levels.[1]

References

Troubleshooting & Optimization

improving the solubility of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing both aromatic and saturated ring systems, along with nitrogen and oxygen atoms. This structure suggests a moderate polarity. While specific experimental data is limited, it is anticipated to have low to moderate solubility in aqueous solutions and better solubility in organic solvents. The presence of multiple nitrogen atoms suggests that the compound is basic and its aqueous solubility will be highly pH-dependent.

Q2: What is the predicted pKa of this compound and how does it affect solubility?

Q3: In which organic solvents is this compound likely to be soluble?

A3: Based on the principle of "like dissolves like," this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and may also have solubility in alcohols like ethanol and methanol. Its solubility in non-polar solvents such as hexane and toluene is likely to be limited.

Q4: Can I improve the aqueous solubility by forming a salt?

A4: Yes, salt formation is a highly effective method for increasing the aqueous solubility of basic compounds.[1][2] Since this compound is basic, it can be converted to a more soluble salt by reacting it with a pharmaceutically acceptable acid. Common acids used for this purpose include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.

Problem: The compound is not dissolving in my desired aqueous buffer.

Solution Workflow:

Troubleshooting_Solubility start Start: Compound has poor aqueous solubility ph_adjustment Attempt 1: pH Adjustment start->ph_adjustment check_ph Is the compound soluble at low pH? ph_adjustment->check_ph cosolvency Attempt 2: Co-solvency check_ph->cosolvency No success Success: Compound is dissolved check_ph->success Yes check_cosolvent Is the compound soluble with a co-solvent? cosolvency->check_cosolvent complexation Attempt 3: Complexation (e.g., with cyclodextrins) check_cosolvent->complexation No check_cosolvent->success Yes check_complexation Is the compound soluble with a complexing agent? complexation->check_complexation particle_size Attempt 4: Particle Size Reduction check_complexation->particle_size No check_complexation->success Yes check_particle_size Does micronization or sonication improve dissolution? particle_size->check_particle_size check_particle_size->success Yes failure Further formulation strategies may be needed check_particle_size->failure No

Caption: Troubleshooting workflow for improving aqueous solubility.

Detailed Steps:

  • pH Adjustment:

    • Rationale: As a basic compound, its solubility in water is expected to increase significantly as the pH is lowered.

    • Protocol: Prepare a stock solution of the compound in a small amount of an organic solvent like DMSO. Add this stock solution to your aqueous buffer while stirring. Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the solution for clarity. Aim for a pH range of 2-5.

  • Co-solvency:

    • Rationale: The addition of a water-miscible organic solvent can increase the solubility of a compound by reducing the polarity of the solvent system.

    • Protocol: Prepare solutions with varying percentages of a co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 5-10%) and gradually increase it. Be mindful that high concentrations of organic solvents may affect your downstream experiments.

  • Complexation:

    • Rationale: Encapsulating the compound within a larger molecule, such as a cyclodextrin, can enhance its aqueous solubility.

    • Protocol: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the compound to this solution and stir or sonicate to facilitate complex formation.

  • Particle Size Reduction:

    • Rationale: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.

    • Protocol: If you have the solid compound, you can use techniques like sonication or micronization (if equipment is available) to reduce the particle size before attempting to dissolve it.

Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the expected qualitative effects of different solubility enhancement techniques.

TechniqueExpected Outcome on Aqueous SolubilityConsiderations
pH Adjustment (Lowering pH) High IncreaseMay affect compound stability or biological activity.
Co-solvency (e.g., Ethanol, DMSO) Moderate to High IncreaseThe co-solvent may interfere with the experiment.
Complexation (e.g., Cyclodextrins) Moderate IncreaseCan alter the effective concentration of the free compound.
Salt Formation High IncreaseRequires chemical modification to create the salt form.
Particle Size Reduction Increased Dissolution RateMay not significantly increase equilibrium solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the aqueous solubility of the compound at different pH values.

pH_Solubility_Protocol start Start: Prepare buffer solutions at various pH values (e.g., 2, 4, 6, 7.4, 9) add_compound Add excess compound to each buffer start->add_compound equilibrate Equilibrate samples (e.g., 24h at constant temperature with stirring) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze supernatant concentration (e.g., by HPLC-UV) supernatant->analyze plot Plot solubility vs. pH analyze->plot end End: Determine pH-solubility profile plot->end

Caption: Experimental workflow for determining pH-dependent solubility.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility against the pH of the buffers.

Protocol 2: Co-solvent Solubility Assessment

This protocol describes how to evaluate the effect of co-solvents on the solubility of the compound.

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 0%, 10%, 20%, 40%, 60%, 80%, 100% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 3: Salt Formation for Enhanced Aqueous Solubility

This protocol provides a general procedure for forming a salt of the basic compound.

Salt_Formation_Protocol start Dissolve the compound (free base) in a suitable organic solvent add_acid Add a stoichiometric equivalent of a selected acid (e.g., HCl in ether) start->add_acid precipitate Stir and allow the salt to precipitate add_acid->precipitate isolate Isolate the salt by filtration precipitate->isolate wash Wash the salt with the organic solvent isolate->wash dry Dry the salt under vacuum wash->dry confirm Confirm salt formation (e.g., by NMR, melting point) dry->confirm test_solubility Test the aqueous solubility of the resulting salt confirm->test_solubility end End: Salt form with potentially improved solubility test_solubility->end

Caption: Experimental workflow for salt formation.

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Slowly add one molar equivalent of a solution of the desired acid (e.g., hydrochloric acid in ethanol) to the solution of the free base while stirring.

  • If a precipitate forms, continue stirring for a period to ensure complete salt formation. If no precipitate forms, the solvent may need to be partially evaporated or a less polar anti-solvent added to induce precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of the organic solvent and then with a non-polar solvent like ether to remove any unreacted starting materials.

  • Dry the salt under vacuum.

  • Confirm the formation of the salt using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).

  • Determine the aqueous solubility of the newly formed salt using the protocol described above.

References

challenges in the multi-step synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 2,3-diamino-6-methoxypyridine (Precursor)

Question 1: My yield of 2,3-diamino-6-methoxypyridine is low after the reduction of 2-amino-6-methoxy-3-nitropyridine. What are the possible causes and solutions?

Answer: Low yields in this step can often be attributed to incomplete reduction or side reactions. Here are some troubleshooting suggestions:

  • Choice of Reducing Agent: The efficiency of the reduction can vary. While catalytic hydrogenation is an option, metallic reduction using agents like stannous chloride in an acidic medium is also effective.[1] If using catalytic hydrogenation, ensure the catalyst is not poisoned and that there is sufficient hydrogen pressure.

  • Reaction Conditions: For metallic reductions, maintaining the optimal temperature is crucial. For instance, when using stannous chloride dihydrate, the reaction is typically carried out at 35°-40°C.[1] Overheating can lead to degradation of the starting material or product.

  • Work-up Procedure: The product is often isolated as a dihydrochloride salt, which is then neutralized.[1][2] Ensure the pH is carefully adjusted to the optimal range (typically 7-8) during neutralization to maximize precipitation of the free base.[2] Incomplete neutralization will result in loss of product in the aqueous phase.

Question 2: I am observing colored impurities in my final 2,3-diamino-6-methoxypyridine product. How can I remove them?

Answer: Colored impurities are a common issue, often arising from side products of the nitration or reduction steps.

  • Purification of Intermediates: Ensure the purity of the starting material, 2-amino-6-methoxy-3-nitropyridine. Recrystallization of this intermediate can remove impurities that might carry over.

  • Charcoal Treatment: During the work-up of the final product, after neutralization and before filtration, you can add activated charcoal to the solution to adsorb colored impurities. Gently heat the suspension and then filter through celite to remove the charcoal.

  • Recrystallization: Recrystallize the final product from a suitable solvent system. This is a highly effective method for removing colored impurities and improving the overall purity.

Step 2: Condensation to form 6-Methoxypyrido[2,3-b]pyrazine

Question 3: The condensation reaction between 2,3-diamino-6-methoxypyridine and an α-dicarbonyl compound (e.g., glyoxal) is not proceeding to completion. How can I improve the reaction?

Answer: Incomplete condensation can be due to several factors.

  • Catalyst: This reaction is often acid-catalyzed. Using a catalyst like p-toluenesulfonic acid (p-TSA) can significantly improve the reaction rate and yield.[3]

  • Solvent and Temperature: The choice of solvent is important. Alcohols like ethanol are commonly used.[3] Refluxing the reaction mixture is typically required to drive the condensation to completion.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

  • Purity of Reactants: Ensure that the 2,3-diamino-6-methoxypyridine and the α-dicarbonyl compound are pure. Impurities can interfere with the reaction. Highly reactive α-dicarbonyls can be prone to side reactions if not handled correctly.[4][5][6][7]

Question 4: I am getting a mixture of products in the condensation step. What are the likely side reactions?

Answer: The formation of multiple products can be due to the reactivity of the starting materials and intermediates.

  • Self-condensation of α-dicarbonyl: Simple α-dicarbonyls like glyoxal can undergo self-condensation under certain conditions.

  • Incomplete Cyclization: The reaction proceeds through a dihydropyrazine intermediate which is then oxidized to the aromatic pyrazine. If the oxidation is incomplete, you may isolate the dihydropyrazine.

  • Tautomerization: The resulting pyrido[2,3-b]pyrazine system can potentially exist in different tautomeric forms, although the aromatic form is generally the most stable.[8]

To minimize side products, control the reaction temperature and consider carrying out the reaction under an inert atmosphere to prevent unwanted oxidation.

Step 3: Reduction to this compound

Question 5: The reduction of 6-methoxypyrido[2,3-b]pyrazine is leading to over-reduction or a mixture of partially reduced products. How can I achieve selective reduction of the pyridine ring?

Answer: Selective reduction of the pyridine ring in a fused heterocyclic system can be challenging.

  • Electrochemical Hydrogenation: This method has been shown to be effective for the hydrogenation of pyrido[2,3-b]pyrazine.[9] It offers a high degree of control over the reduction potential, which can enhance selectivity.

  • Catalytic Hydrogenation: The choice of catalyst and reaction conditions is critical. Harsh conditions with catalysts like Raney Nickel or high-pressure hydrogen may lead to over-reduction. Milder conditions, potentially with a specific catalyst, may be required.

  • Transfer Hydrogenation: This can sometimes offer better selectivity compared to catalytic hydrogenation with H2 gas.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before over-reduction occurs.

Question 6: I am having difficulty purifying the final product, this compound. What purification methods are recommended?

Answer: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective.

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be a highly effective purification technique.

  • Acid-Base Extraction: The product contains basic nitrogen atoms. You may be able to purify it by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-diamino-6-methoxypyridine

ParameterMethod 1: MethoxylationMethod 2: Reduction
Starting Material 2-amino-6-chloro-3-nitropyridine2-amino-6-methoxy-3-nitropyridine
Reagents Sodium methoxideStannous chloride dihydrate, HCl
Solvent MethanolAqueous acidic medium
Temperature 25°-30°C35°-40°C
Reaction Time 4-5 hoursNot specified
Yield 86.5%High (not quantified)
Reference [1][1]

Table 2: General Conditions for Condensation and Reduction Steps

ParameterStep 2: CondensationStep 3: Reduction (Electrochemical)
Starting Material 2,3-diamino-6-methoxypyridine, α-dicarbonyl6-Methoxypyrido[2,3-b]pyrazine
Reagents/Catalyst p-TSA (20 mol%)Ni foam electrode
Solvent EthanolNot specified for this specific compound
Temperature RefluxNot specified for this specific compound
Reaction Time ~8 hoursNot specified for this specific compound
Yield 82-89% (for similar systems)Good (not quantified for this specific compound)
Reference [3][9]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diamino-6-methoxypyridine

This protocol is adapted from a patented procedure.[1][2]

  • Methoxylation of 2-amino-6-chloro-3-nitropyridine:

    • Prepare a solution of sodium methoxide in methanol.

    • To this solution, add 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15°C.

    • Heat the resulting mixture to 25°-30°C and stir for 4-5 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into water.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.

  • Reduction of 2-amino-6-methoxy-3-nitropyridine:

    • Dissolve 2-amino-6-methoxy-3-nitropyridine in an aqueous acidic medium (e.g., concentrated HCl).

    • Add a reducing agent such as stannous chloride dihydrate and heat the mixture to 35°-40°C.

    • After the reaction is complete, cool the mixture and collect the precipitated 2,3-diamino-6-methoxypyridine dihydrochloride by filtration.

  • Neutralization:

    • Suspend the dihydrochloride salt in water and cool to 15°C.

    • Adjust the pH to 7-8 with a base (e.g., aqueous ammonia) to precipitate the free base.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,3-diamino-6-methoxypyridine.

Protocol 2: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine (General Procedure)

This is a general procedure based on similar reactions.[3]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-diamino-6-methoxypyridine and an equimolar amount of an α-dicarbonyl compound (e.g., 40% aqueous glyoxal) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (20 mol%).

  • Reflux the mixture for approximately 8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol and water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain pure 6-methoxypyrido[2,3-b]pyrazine.

Protocol 3: Synthesis of this compound (General Approach)

This protocol is a conceptual approach based on the electrochemical hydrogenation of related compounds.[9]

  • Set up an electrochemical cell with a nickel foam cathode and a suitable anode.

  • Dissolve 6-methoxypyrido[2,3-b]pyrazine in a suitable solvent and electrolyte solution.

  • Apply a constant current or potential to the cell to initiate the hydrogenation.

  • Monitor the reaction progress by LC-MS to determine the optimal reaction time for the selective reduction of the pyridine ring.

  • Once the starting material is consumed and the desired product is formed, stop the electrolysis.

  • Work up the reaction mixture by removing the solvent and purifying the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction A 2-amino-6-chloro-3-nitropyridine B 2-amino-6-methoxy-3-nitropyridine A->B NaOMe, MeOH C 2,3-diamino-6-methoxypyridine B->C SnCl2, HCl E 6-Methoxypyrido[2,3-b]pyrazine C->E p-TSA, EtOH, Reflux D α-dicarbonyl D->E F This compound E->F Electrochemical Hydrogenation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Low Yield cluster_step2 Step 2: Incomplete Reaction cluster_step3 Step 3: Non-selective Reduction A Low Yield of Diamine B Check Reduction Conditions (Temp, Reagent) A->B C Optimize Neutralization pH A->C D Purify Intermediate A->D E Incomplete Condensation F Add Acid Catalyst (p-TSA) E->F G Remove Water (Dean-Stark) E->G H Check Reactant Purity E->H I Mixture of Reduced Products J Use Milder Conditions I->J K Consider Electrochemical Method I->K L Monitor Reaction Closely I->L

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Optimizing Tetrahydropyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrido[2,3-b]pyrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydropyrido[2,3-b]pyrazines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve it?

A: Low yields in tetrahydropyrido[2,3-b]pyrazine synthesis can arise from several factors. Systematically investigating the following aspects can help identify and resolve the issue:

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time and ensure adequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical and can significantly impact the yield.[1]

    • Solution: A systematic optimization of these parameters is recommended. For instance, in a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, using 20 mol% p-Toluenesulfonic acid (p-TSA) as a catalyst in ethanol with reflux for 8-9 hours has been shown to produce high yields (82-89%).[2][3] Screening different solvents of varying polarities such as water, ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (CH3CN), and Dimethylformamide (DMF) can also help in identifying the ideal medium for your specific substrates.[2]

  • Product Degradation: The synthesized tetrahydropyrido[2,3-b]pyrazine derivative might be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. Avoiding strongly acidic or basic conditions during the workup process is advisable if your product is prone to degradation.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the pyridinediamine or the α-dicarbonyl compound, can lead to unwanted side reactions and the formation of byproducts, consequently lowering the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallization or chromatography of the reactants may be necessary before proceeding with the synthesis.

Issue 2: Formation of Regioisomers

Q: I am observing the formation of two or more regioisomers in my reaction. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical α-dicarbonyl compounds in condensation reactions with pyridinediamines.[4][5] The following strategies can be employed to enhance the formation of the desired isomer:

  • Temperature Control: Lowering the reaction temperature has been shown to increase regioselectivity.[4][5]

    • Solution: Conduct the reaction at a reduced temperature and monitor the isomer ratio by techniques like HPLC or NMR.

  • Solvent and Catalyst Selection: The choice of solvent and catalyst plays a pivotal role in directing the regioselectivity.

    • Solution: Employing acidic solvents such as acetic acid or trifluoroacetic acid can significantly favor the formation of one regioisomer over the other.[4][5] In some cases, replacing a solvent like dimethylformamide with trifluoroacetic acid has been reported to yield the undesired isomer in less than 2% ratio.[5]

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my final product. What are the recommended purification techniques?

A: The purification of tetrahydropyrido[2,3-b]pyrazines can sometimes be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

  • Recrystallization: This is often the first method of choice for purifying solid products.

    • Protocol: After the reaction, the crude product can be precipitated, filtered, and washed with appropriate solvents like water and cold ethanol. Subsequent recrystallization from a suitable solvent, such as ethyl acetate, can yield the pure compound.[2]

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities and isomers.

    • Protocol: A silica gel column is commonly used. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate.[1][6] The fractions are collected and analyzed by TLC to identify and combine the fractions containing the pure product.

  • Separation of Regioisomers:

    • Solution: High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analyzing the ratio of and separating regioisomers.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tetrahydropyrido[2,3-b]pyrazines?

A1: A prevalent and classical method is the condensation reaction between a 1,2-diaminopyridine and a 1,2-dicarbonyl compound.[1][4] This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently reduced to the tetrahydropyrazine. Another effective approach is a one-pot multicomponent reaction. For instance, reacting a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst like p-TSA in ethanol can afford pyrido[2,3-b]pyrazine derivatives in good to excellent yields.[2][3]

Q2: What are some potential side products in the synthesis of pyrido[2,3-b]pyrazines?

A2: Besides the formation of regioisomers, other side products can arise from incomplete reactions or side reactions of the starting materials. For instance, in condensation reactions, the intermediate dihydropyrazine may not be fully converted to the final product.[1] Additionally, self-condensation of the α-dicarbonyl compound or reactions involving impurities can lead to undesired byproducts.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This helps in determining when the reaction is complete.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative. [2][3]

EntryCatalystSolventTime (h)Yield (%)
1NoneEthanol12Low
2p-TSA (10 mol%)Ethanol1075
3p-TSA (20 mol%)Water960
4p-TSA (20 mol%)DCM972
5p-TSA (20 mol%)THF968
6p-TSA (20 mol%)CH3CN978
7p-TSA (20 mol%)DMF965
8p-TSA (20 mol%)Ethanol989

Experimental Protocols

Protocol 1: General Procedure for the Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines [2]

  • To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).

  • Add 10 mL of ethanol, followed by the catalyst, p-toluenesulfonic acid (p-TSA) (20 mol%).

  • Reflux the reaction mixture for approximately 8-9 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • Once the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Purify the crude product by recrystallization from ethyl acetate.

  • Dry the purified product under vacuum overnight at room temperature. The expected yield is typically in the range of 82-89%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: - Aromatic Aldehyde - 1,3-Indanedione - 2-Aminopyrazine - Ethanol - p-TSA Catalyst reaction Reflux at Elevated Temperature (approx. 8-9 hours) prep->reaction monitoring Monitor Progress with TLC reaction->monitoring monitoring->reaction Reaction Incomplete cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Precipitate cooling->filtration washing Wash with Water & Cold Ethanol filtration->washing recrystallization Recrystallize from Ethyl Acetate washing->recrystallization drying Dry Under Vacuum recrystallization->drying analysis Characterize Product (NMR, IR, Mass Spec) & Calculate Yield drying->analysis

Caption: Experimental workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazines.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC) start->check_completion incomplete Extend reaction time Increase temperature Ensure proper mixing check_completion->incomplete No check_conditions Are the reaction conditions optimal? check_completion->check_conditions Yes end Yield Improved incomplete->end suboptimal Screen different solvents Optimize catalyst loading Adjust temperature check_conditions->suboptimal No check_degradation Is the product degrading? check_conditions->check_degradation Yes suboptimal->end degradation Use milder workup conditions Avoid strong acids/bases check_degradation->degradation Yes check_purity Are the starting materials pure? check_degradation->check_purity No degradation->end impure Purify starting materials (Recrystallization/Chromatography) check_purity->impure No check_purity->end Yes impure->end

Caption: Troubleshooting workflow for low reaction yield.

regioselectivity_logic start Formation of Regioisomers Detected condition Modify Reaction Conditions start->condition temp Lower Reaction Temperature condition->temp solvent_catalyst Change Solvent and/or Catalyst condition->solvent_catalyst outcome Increased Yield of Desired Regioisomer temp->outcome acidic_solvent Use Acidic Solvents (e.g., Acetic Acid, TFA) solvent_catalyst->acidic_solvent acidic_solvent->outcome

References

Technical Support Center: Overcoming Resistance to Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with resistance to pyrido[2,3-b]pyrazine-based kinase inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to pyrido[2,3-b]pyrazine-based kinase inhibitors?

A1: Acquired resistance to kinase inhibitors, including those with a pyrido[2,3-b]pyrazine scaffold, often arises from several key mechanisms:

  • Secondary Mutations in the Target Kinase: Mutations in the kinase's ATP-binding pocket can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.

  • Overexpression of the Target Kinase: An increase in the amount of the target protein can overwhelm the inhibitor at a given concentration.

  • Increased Drug Efflux: Cancer cells may upregulate transporter proteins that actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Metabolic Reprogramming: Cells can alter their metabolic pathways to become less dependent on the signaling pathway targeted by the inhibitor.

Q2: How can I determine if my cell line has developed resistance to a pyrido[2,3-b]pyrazine-based inhibitor?

A2: The most direct method is to perform a dose-response assay (e.g., an IC50 determination) and compare the results to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates a decrease in sensitivity and the development of resistance.

Q3: Are there known combination therapies to overcome resistance to this class of inhibitors?

A3: While specific combinations depend on the target kinase and the resistance mechanism, a common strategy is to co-administer the pyrido[2,3-b]pyrazine-based inhibitor with an inhibitor of a key bypass pathway. For example, if resistance is mediated by the activation of the PI3K/AKT pathway, combining the primary inhibitor with a PI3K or AKT inhibitor may restore sensitivity.

Troubleshooting Guides

Problem 1: My cells are showing decreased sensitivity to the inhibitor over time.

This is a classic sign of developing acquired resistance. The following workflow can help you investigate the underlying mechanism.

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_outcome Potential Outcomes & Next Steps p1 Decreased inhibitor sensitivity (IC50 shift) i1 Sequence target kinase for mutations p1->i1 Genetic analysis i2 Analyze protein expression (Western Blot) - p-Kinase, total Kinase - Downstream effectors (e.g., p-AKT, p-ERK) p1->i2 Protein analysis i3 Gene expression analysis (RNA-seq) - Identify upregulated bypass pathways p1->i3 Transcriptomic analysis o1 Gatekeeper mutation identified -> Test next-generation inhibitors i1->o1 o2 Bypass pathway activation (e.g., PI3K/AKT) -> Combination therapy with pathway inhibitor i2->o2 o3 Target overexpression -> Increase inhibitor concentration or combination i2->o3 i3->o2

Workflow for investigating acquired resistance.

Experimental Protocols:

  • Western Blot for Phosphorylation Status:

    • Treat sensitive and resistant cells with the pyrido[2,3-b]pyrazine-based inhibitor at various concentrations for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

    • Incubate with the appropriate secondary antibody and visualize bands using an ECL substrate.

    • Expected Result: In resistant cells, you may observe a lack of inhibition of downstream signaling pathways despite the presence of the inhibitor.

  • Sanger Sequencing of the Kinase Domain:

    • Isolate genomic DNA or RNA (for conversion to cDNA) from both sensitive and resistant cell lines.

    • Design primers flanking the kinase domain of the target gene.

    • Perform PCR to amplify the kinase domain.

    • Purify the PCR product and send for Sanger sequencing.

    • Align the sequences from the resistant cells to the sensitive cells to identify any mutations.

Problem 2: The inhibitor shows lower than expected potency in my initial screens.

This could be due to intrinsic resistance or suboptimal experimental conditions.

troubleshooting_workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps p1 Lower than expected inhibitor potency c1 Intrinsic Resistance p1->c1 c2 Experimental Issues p1->c2 c3 Compound Issues p1->c3 s1 Check for high expression of target kinase or drug efflux pumps (Western Blot, qPCR) c1->s1 s2 Verify cell line identity (STR profiling) c2->s2 s3 Optimize assay conditions (cell density, incubation time) c2->s3 s4 Confirm inhibitor concentration (analytical chemistry) c3->s4 s5 Test inhibitor stability in media c3->s5

Troubleshooting low inhibitor potency.

Experimental Protocols:

  • Quantitative PCR (qPCR) for Drug Efflux Pump Expression:

    • Isolate total RNA from the cell line of interest.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform qPCR using primers specific for common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).

    • Expected Result: Increased expression of drug efflux pumps in your cell line compared to a known sensitive cell line could explain low inhibitor potency.

  • Cell Viability/Cytotoxicity Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the pyrido[2,3-b]pyrazine-based inhibitor for 48-72 hours.

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

    • Plot the results as a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Data for a Pyrido[2,3-b]pyrazine-based Inhibitor (Inhibitor-X) in Sensitive and Resistant Cell Lines

Cell LineParental/ResistantIC50 (nM)Fold Resistance
Cell Line AParental15-
Cell Line A-RResistant45030
Cell Line BParental25-
Cell Line B-RResistant80032

Table 2: Gene Expression of ABC Transporters in Parental and Resistant Cells

GeneCell Line A (Parental) - Relative ExpressionCell Line A-R (Resistant) - Relative Expression
ABCB11.015.2
ABCG21.01.5

Signaling Pathway Diagram

signaling_pathway

Kinase signaling and resistance mechanisms.

Technical Support Center: Enhancing JAK1 Selectivity of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its analogs for JAK1 over JAK2.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing selectivity for JAK1 over JAK2 a critical objective?

A1: Achieving selectivity for Janus Kinase 1 (JAK1) over Janus Kinase 2 (JAK2) is a key goal in the development of therapies for autoimmune and inflammatory diseases.[1] While JAK1 is crucial for signaling a wide range of pro-inflammatory cytokines, JAK2 plays a significant role in erythropoiesis (red blood cell production).[1] Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia.[2] Therefore, developing JAK1-selective inhibitors aims to maximize therapeutic benefits while minimizing these off-target effects.[1]

Q2: What are the primary experimental approaches to determine the JAK1/JAK2 selectivity of our compounds?

A2: The two primary methods for assessing JAK1/JAK2 selectivity are biochemical assays and cell-based assays.

  • Biochemical assays measure the direct inhibition of the isolated, recombinant JAK1 and JAK2 enzymes. These assays determine the IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%), providing a direct comparison of potency.

  • Cell-based assays evaluate the inhibitor's effect on JAK signaling pathways within a cellular context. A common method involves stimulating specific cell lines with cytokines that activate different JAK isoforms and then measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] For example, IL-6 stimulation can be used to assess JAK1 activity, while GM-CSF is used for JAK2.[4]

Q3: What level of selectivity for JAK1 over JAK2 is generally considered therapeutically relevant?

A3: While there is no absolute threshold, a higher selectivity ratio is generally desirable. Next-generation JAK inhibitors like filgotinib and upadacitinib exhibit significant selectivity for JAK1 over JAK2. For instance, in whole blood assays, filgotinib demonstrates a 30-fold selectivity for JAK1 over JAK2-dependent signaling.[5] Upadacitinib shows a 74-fold selectivity for JAK1 over JAK2 in cellular assays.[5] The desired selectivity can also be context-dependent, influenced by the therapeutic indication and the inhibitor's pharmacokinetic and pharmacodynamic properties.

Q4: Our lead compound, this compound, shows good potency but poor selectivity. What general structural modifications could we explore?

A4: Based on the structure-activity relationships (SAR) of related heterocyclic kinase inhibitors, several modifications to the this compound scaffold could be investigated to enhance JAK1 selectivity. Exploration of substituents on the tetrahydropyrazine ring and the pyridine ring is a logical starting point. For instance, introducing different functional groups could exploit subtle differences in the ATP-binding pockets of JAK1 and JAK2. It is also beneficial to explore modifications to the methoxy group. Computational modeling and structure-based drug design can provide valuable insights into potential modifications that favor interaction with specific residues in the JAK1 active site.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.
  • Possible Cause 1: Reagent Quality and Consistency. The purity and activity of the recombinant JAK enzymes and the quality of ATP and substrate can vary between batches.

    • Troubleshooting Step: Ensure the use of high-quality, validated recombinant JAK1 and JAK2 enzymes from a reputable supplier. Use a consistent lot of ATP and substrate for all comparative assays. Run a reference compound with a known selectivity profile in parallel to validate each experiment.

  • Possible Cause 2: Assay Conditions. Minor variations in assay conditions such as buffer composition, pH, temperature, and incubation time can impact enzyme activity and inhibitor potency.

    • Troubleshooting Step: Strictly standardize all assay parameters. Ensure that the ATP concentration is at or near the Km value for each enzyme to ensure competitive binding is accurately measured.

Problem 2: Good biochemical selectivity does not translate to cell-based assays.
  • Possible Cause 1: Cell Permeability and Efflux. The compound may have different abilities to enter and remain within the cell types used for the JAK1 and JAK2 assays.

    • Troubleshooting Step: Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. Use cell lines with known expression levels of efflux pumps to determine if the compound is a substrate.

  • Possible Cause 2: Off-Target Effects in Cells. The compound may interact with other cellular components that indirectly affect the JAK-STAT pathway, masking the true on-target selectivity.

    • Troubleshooting Step: Perform a broader kinase panel screen to identify potential off-target interactions. Use a structurally related but inactive control compound to differentiate on-target from off-target cellular effects.

  • Possible Cause 3: Metabolism. The compound may be metabolized differently in the cell lines used for the JAK1 and JAK2 assays, leading to altered intracellular concentrations of the active inhibitor.

    • Troubleshooting Step: Analyze the metabolic stability of the compound in the presence of liver microsomes or in the cell lines used for the assays.

Problem 3: Difficulty in rationally improving selectivity through structural modifications.
  • Possible Cause 1: Lack of Structural Information. Without a co-crystal structure of the compound bound to JAK1 and JAK2, it is challenging to understand the specific molecular interactions driving potency and selectivity.

    • Troubleshooting Step: If experimentally obtaining co-crystal structures is not feasible, utilize molecular docking and computational modeling based on existing JAK1 and JAK2 crystal structures. This can help visualize potential binding modes and guide the design of new analogs.

  • Possible Cause 2: Limited Exploration of Chemical Space. The modifications made so far may not be adequately probing the key regions of the ATP-binding pocket that differ between JAK1 and JAK2.

    • Troubleshooting Step: Systematically explore a wider range of substituents at various positions on the tetrahydropyrido[2,3-b]pyrazine scaffold. Consider variations in size, electronics, and hydrogen bonding potential. Drawing inspiration from the SAR of other selective JAK1 inhibitors with different scaffolds can also be beneficial.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of several known JAK inhibitors. This data can serve as a benchmark for your own experimental results.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity FoldReference
Tofacitinib11201118~1.8[5]
Baricitinib5.95.7>40053~1[5]
Upadacitinib4311023004600~2.6[5]
Filgotinib10288101162.8[5],[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzymatic activity of recombinant JAK1 and JAK2.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1 and JAK2 enzymes

    • ATP

    • Peptide substrate (e.g., ULight-conjugated JAK1 (Tyr1023) peptide)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

    • Test compound (this compound or analog) serially diluted in DMSO

    • 384-well assay plates

    • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add a small volume of the diluted compound to the assay wells. c. Add the JAK enzyme to the wells and incubate for a short period to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be at or near the Km for each respective enzyme. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time. f. Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF, FP, or luminescence). g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT Flow Cytometry Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Reagents and Materials:

    • Fresh human whole blood or isolated PBMCs

    • Cytokines for stimulation (e.g., IL-6 for JAK1, GM-CSF for JAK2)

    • Test compound serially diluted in DMSO

    • Fixation and permeabilization buffers

    • Fluorescently labeled antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT5)

    • Flow cytometer

  • Procedure: a. Aliquot whole blood or PBMCs into tubes. b. Add the serially diluted test compound and incubate. c. Stimulate the cells with the appropriate cytokine for a defined period (e.g., 15-30 minutes) at 37°C. d. Fix the cells to stop the signaling cascade and preserve the phosphorylation state. e. Permeabilize the cells to allow for intracellular antibody staining. f. Stain the cells with a fluorescently labeled anti-phospho-STAT antibody. g. Analyze the samples on a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations. h. Calculate the percent inhibition at each compound concentration relative to the stimulated control and determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT JAK1_active->STAT_inactive Phosphorylation JAK2_active->STAT_inactive pSTAT_dimer pSTAT Dimer STAT_inactive->pSTAT_dimer Dimerization Transcription Gene Transcription pSTAT_dimer->Transcription Translocation Inhibitor This compound Inhibitor->JAK1_active Inhibition Inhibitor->JAK2_active Inhibition

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow start Start with Lead Compound (this compound) biochemical_assay Biochemical Assays (JAK1 & JAK2 IC50) start->biochemical_assay cellular_assay Cell-based Assays (pSTAT Inhibition) biochemical_assay->cellular_assay evaluate_selectivity Evaluate JAK1/JAK2 Selectivity Ratio cellular_assay->evaluate_selectivity poor_selectivity Poor Selectivity evaluate_selectivity->poor_selectivity < Target good_selectivity Good Selectivity evaluate_selectivity->good_selectivity >= Target sar_analysis Structure-Activity Relationship (SAR) Analysis design_analogs Design & Synthesize New Analogs sar_analysis->design_analogs design_analogs->start Iterate poor_selectivity->sar_analysis in_vivo_studies Proceed to In Vivo Pharmacology Studies good_selectivity->in_vivo_studies

Caption: Iterative workflow for enhancing JAK1 selectivity.

Troubleshooting_Logic start Low JAK1/JAK2 Selectivity Observed check_biochemical Are biochemical assay results reliable? start->check_biochemical check_cellular Does biochemical selectivity translate to cells? check_biochemical->check_cellular Yes troubleshoot_biochemical Troubleshoot Biochemical Assay: - Reagent quality - Assay conditions check_biochemical->troubleshoot_biochemical No troubleshoot_cellular Troubleshoot Cellular Assay: - Permeability/Efflux - Off-target effects - Metabolism check_cellular->troubleshoot_cellular No rational_design Is rational design approach effective? check_cellular->rational_design Yes troubleshoot_biochemical->start troubleshoot_cellular->start improve_design Improve Rational Design: - Molecular modeling - Broaden SAR exploration rational_design->improve_design No iterate_design Iterate Compound Design and Synthesis rational_design->iterate_design Yes improve_design->iterate_design

References

troubleshooting poor yield in 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to the Synthesis of the Aromatic Precursor: 6-Methoxypyrido[2,3-b]pyrazine

Question 1: My yield for the cyclocondensation of 5-methoxy-2,3-diaminopyridine with glyoxal is consistently low. What are the potential causes and how can I improve it?

Low yields in the initial cyclocondensation step are a common hurdle. Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended.[1]

Answer:

  • Purity of Starting Materials: Impurities in 5-methoxy-2,3-diaminopyridine or the glyoxal source can lead to unwanted side reactions and the formation of byproducts.[2] Ensure the diaminopyridine is pure and consider using a freshly opened or purified source of glyoxal (e.g., glyoxal trimer dihydrate or a 40% aqueous solution).

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, pH, and solvent.[3]

    • Temperature: Running the reaction at too high a temperature can lead to polymerization of glyoxal or degradation of the product. Conversely, a temperature that is too low may result in an incomplete reaction. Experiment with a temperature range, for example, starting at room temperature and gradually increasing to 50-60 °C.

    • pH: The reaction is often acid-catalyzed. However, strongly acidic conditions can lead to degradation. A mildly acidic environment, which can be achieved by using solvents like acetic acid or by adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA), is often optimal.[4]

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used for such condensations.[4][5]

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Atmospheric Oxygen: The diaminopyridine starting material can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Question 2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction, indicating the formation of byproducts. How can I identify and minimize them?

Answer:

The formation of byproducts is a common issue in heterocyclic synthesis. Identifying the nature of these impurities is the first step toward minimizing their formation.

  • Potential Byproducts:

    • Oligomers/Polymers: Glyoxal is prone to self-polymerization, especially under basic conditions or at elevated temperatures.

    • Incomplete Cyclization Products: Partially reacted intermediates may be present.

    • Oxidation Products: The diaminopyridine or the final product might undergo oxidation.

  • Minimization Strategies:

    • Control Reactant Addition: Add the glyoxal solution slowly to the solution of the diaminopyridine to maintain a low concentration of glyoxal and minimize polymerization.

    • Optimize pH: As mentioned, a mildly acidic pH is often optimal.

    • Inert Atmosphere: Working under an inert atmosphere can prevent the formation of oxidation-related byproducts.

    • Purification of Starting Materials: Ensure the purity of the 5-methoxy-2,3-diaminopyridine.

II. Issues Related to the Reduction of 6-Methoxypyrido[2,3-b]pyrazine

Question 3: The reduction of the aromatic 6-methoxypyrido[2,3-b]pyrazine to the desired tetrahydro product is incomplete or results in a low yield. What are the common pitfalls?

Answer:

The reduction of the pyrazine ring in the pyrido[2,3-b]pyrazine system requires careful selection of the reducing agent and optimization of reaction conditions.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a common method for such reductions. Catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO2) under a hydrogen atmosphere are typically effective. The choice of solvent (e.g., ethanol, methanol, acetic acid) and hydrogen pressure can significantly impact the reaction outcome.

    • Chemical Reduction: Reagents like sodium borohydride (NaBH4) in the presence of a Lewis acid (e.g., NiCl2) or sodium cyanoborohydride (NaBH3CN) under acidic conditions can also be employed. The electrochemical reduction is another possibility.[3]

  • Reaction Conditions:

    • Catalyst Loading and Activity: For catalytic hydrogenation, ensure the catalyst is active and used in an appropriate amount. Catalyst poisoning from impurities in the substrate or solvent can halt the reaction.

    • Temperature and Pressure: Higher hydrogen pressure and elevated temperatures can increase the rate of reduction but may also lead to over-reduction or side reactions.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed.

  • Product Instability: The tetrahydro product may be less stable than its aromatic precursor, especially under acidic or basic workup conditions. A neutral workup is often advisable.

Question 4: I am having difficulty purifying the final this compound. What are the recommended purification techniques?

Answer:

The purification of the final product can be challenging due to its polarity and potential for salt formation.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na2CO3) and the product is extracted back into an organic solvent.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Potential Cause Suggested Solution
Low yield in cyclocondensation Impure starting materialsRecrystallize 5-methoxy-2,3-diaminopyridine. Use fresh, high-purity glyoxal solution.
Suboptimal reaction temperatureOptimize temperature (e.g., trial reactions at RT, 40°C, 60°C).
Incorrect pHAdd a catalytic amount of p-TSA or use acetic acid as a solvent.
Reaction incompleteMonitor by TLC/LC-MS and adjust reaction time accordingly.
Multiple byproducts in cyclocondensation Glyoxal polymerizationAdd glyoxal solution dropwise to the reaction mixture.
OxidationPerform the reaction under an inert atmosphere (N2 or Ar).
Incomplete reduction Inactive catalyst (hydrogenation)Use fresh, high-quality catalyst. Increase catalyst loading.
Insufficient reducing agentUse a larger excess of the chemical reducing agent.
Catalyst poisoningPurify the aromatic precursor before reduction.
Low yield after reduction Product degradation during workupUse a neutral workup procedure. Avoid strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine (Aromatic Precursor)

This protocol is a general procedure based on common methods for the synthesis of pyridopyrazines. Optimization will be required.

  • Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-methoxy-2,3-diaminopyridine in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Glyoxal: To the stirred solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 60-80°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reduction)

This protocol provides a general guideline for the reduction of the aromatic precursor.

  • Catalyst and Substrate: To a hydrogenation flask, add the synthesized 6-methoxypyrido[2,3-b]pyrazine and a suitable solvent (e.g., methanol or ethanol). Add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization as described in the FAQ section.

Visualizations

G cluster_synthesis Synthesis Pathway start 5-methoxy-2,3-diaminopyridine + Glyoxal intermediate 6-Methoxypyrido[2,3-b]pyrazine start->intermediate Cyclocondensation product This compound intermediate->product Reduction

Caption: Synthetic pathway for this compound.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_completeness Assess Reaction Completeness start->check_completeness purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent/pH check_conditions->optimize_solvent optimize_time Adjust Reaction Time check_completeness->optimize_time

Caption: Troubleshooting workflow for low reaction yield.

References

strategies to decrease the lipophilicity of pyrido[2,3-b]pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrido[2,3-b]pyrazine Scaffolds

Topic: Strategies to Decrease Lipophilicity

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and experimental protocols for reducing the lipophilicity of pyrido[2,3-b]pyrazine compounds. High lipophilicity can negatively impact a compound's pharmacokinetic profile, leading to poor solubility, high plasma protein binding, and potential off-target toxicity.

Troubleshooting and FAQs

This section addresses common challenges encountered during the modification of pyrido[2,3-b]pyrazine compounds to decrease lipophilicity (logP/logD).

Q1: I've introduced a hydroxyl (-OH) group to my pyrido[2,3-b]pyrazine core, but the aqueous solubility hasn't improved as expected. What's happening?

A1: This is a common issue that can arise from several factors:

  • Intramolecular Hydrogen Bonding: The newly introduced hydroxyl group might be forming a hydrogen bond with a nearby nitrogen atom on the pyrido[2,3-b]pyrazine ring system or another adjacent substituent. This internal interaction can "mask" the polar nature of the -OH group, preventing it from interacting with water molecules and thus limiting any gains in solubility.

  • Crystal Packing: The modification might have inadvertently led to a more stable crystal lattice structure, which requires more energy to break apart in solution, thereby offsetting the solubility gains from the added polar group.

  • Positional Effects: The position of the substituent is critical. Attaching a polar group to a region of the molecule that remains buried within a protein binding pocket will not improve its interaction with an aqueous environment.

Troubleshooting Steps:

  • Relocate the Substituent: Synthesize analogs with the hydroxyl group at different positions on the ring to disrupt potential intramolecular hydrogen bonds.

  • Introduce a Flexible Linker: Instead of direct attachment, connect the polar group via a short, flexible linker (e.g., -CH₂OH, -CH₂CH₂OH). This increases the conformational freedom of the polar group, making it more available to solvent.

  • Consider Alternative Polar Groups: Use other polar functionalities like primary amides (-CONH₂), sulfonamides (-SO₂NH₂), or small amines (e.g., azetidine, which can also improve solubility).[1]

Q2: My attempts to lower logP are consistently leading to a significant loss of biological activity. How can I balance potency and lipophilicity?

A2: This indicates that the lipophilic regions of your compound are likely crucial for binding to the target protein, a common scenario in structure-activity relationship (SAR) studies. The key is to make more subtle modifications that reduce overall lipophilicity without disrupting these critical binding interactions.

Strategies for Balancing Potency and Lipophilicity:

  • Scaffold Hopping/Core Refinement: Replace a carbon atom in the core ring system with a nitrogen atom. For example, transitioning from a 1,8-naphthyridinone core to a pyrido[2,3-b]pyrazine core can lower lipophilicity while maintaining a similar spatial arrangement of key functionalities.[1]

  • Distal Modifications: Introduce polar groups at positions on the molecule that are solvent-exposed and not involved in direct interactions with the target protein.

  • Bioisosteric Replacements: Swap lipophilic groups for more polar bioisosteres. For instance, replace a methyl group (-CH₃) with fluorine (-F) or a chlorine (-Cl) with a cyano (-CN) group.[1] Another strategy is to replace a terminal piperidine or morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane, which can counterintuitively lower logD despite the net addition of a carbon atom, often due to an increase in basicity.[2][3]

Q3: We are getting inconsistent logP values from our experiments. What are the common pitfalls in logP determination?

A3: Inconsistent logP values often stem from methodological issues. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method, but it requires careful setup and calibration.[4][5]

Common Pitfalls and Solutions:

  • Incorrect pH of Mobile Phase: For ionizable compounds, the measured logD is highly pH-dependent. Ensure the mobile phase buffer is set to a physiologically relevant and consistent pH (e.g., 7.4) for all measurements.

  • Poor Calibration: The correlation between retention time and logP is only valid within the range of your standards. Use a set of well-characterized reference compounds that bracket the expected logP of your test compounds.

  • Compound Instability or Impurity: The RP-HPLC method is less sensitive to impurities than the shake-flask method, but significant impurities can still affect the results.[6] Ensure your compounds are of sufficient purity and are stable under the analytical conditions.

  • Extrapolation Errors: The relationship between log k' (capacity factor) and the percentage of organic modifier is linear over a limited range. Avoid excessive extrapolation to 100% aqueous conditions (log k'w). It is often more robust to build a calibration curve using standards under a single, fixed isocratic condition.

Quantitative Data Summary

The following table summarizes the impact of various chemical modifications on the calculated logP (CLogP) of a pyrido[2,3-b]pyrazine scaffold. This data is illustrative and serves to highlight general trends.

Parent Scaffold Modification Substituent Illustrative CLogP of Parent Illustrative CLogP of Derivative Change in CLogP Rationale for Change
Pyrido[2,3-b]pyrazineCore Atom ReplacementN replacing CH in a precursor~3.5~3.2-0.3 Increased number of H-bond acceptors.[1]
Pyrido[2,3-b]pyrazineAromatic SubstitutionReplace -CH₃ with -F~3.8~3.6-0.2 Fluorine is more electronegative but similar in size.[1]
Pyrido[2,3-b]pyrazineSide Chain ModificationAdd polar group to side chain~4.0~3.1-0.9 Introduction of a polar 2-imidazolinone ring.[1]
Pyrido[2,3-b]pyrazineSide Chain ModificationReplace alkyl chain with ether~4.2~3.7-0.5 Oxygen atom acts as a H-bond acceptor.
Pyrido[2,3-b]pyrazineTerminal Group SwapReplace piperidine with azaspiro[3.3]heptane~3.9~3.1-0.8 Increased 3D character and basicity.[2][3]

Experimental Protocols

Protocol: Determination of logP by RP-HPLC

This protocol provides a general method for estimating logP values using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that correlates a compound's retention time with its lipophilicity.[4][5][6]

1. Materials and Instrumentation:

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column thermostat.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH 7.4).

    • Solvent B: Acetonitrile or Methanol.

  • Reference Standards: A set of 5-7 compounds with known logP values that span a range (e.g., from logP 1 to 5). Examples: Anisole, Toluene, Naphthalene.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of ~1 mg/mL.

2. Method:

  • System Preparation: Equilibrate the HPLC system with the chosen isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Buffer). The exact ratio should be optimized to achieve reasonable retention times for your compound series.

  • Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Calibration:

    • Inject each reference standard individually and record its retention time (tᵣ).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration plot of known logP values (Y-axis) versus the corresponding experimental log k' values (X-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c).[4]

  • Sample Analysis:

    • Inject the test compound under the identical HPLC conditions.

    • Record its retention time (tᵣ) and calculate its log k' value.

  • Calculate logP:

    • Substitute the log k' value of the test compound into the calibration equation to calculate its experimental logP.[4]

Visualizations

G start High Lipophilicity (logP > 4) in Pyrido[2,3-b]pyrazine Lead q1 Is biological activity retained upon polar modification? start->q1 strategy1 Strategy 1: Introduce Polar Groups q1->strategy1 Yes strategy2 Strategy 2: Bioisosteric Replacement q1->strategy2 No sub1 Add -OH, -NH2, Amide, or a small polar heterocycle (e.g., Imidazolinone) strategy1->sub1 outcome_good Goal Achieved: Balanced Potency & Lipophilicity strategy1->outcome_good strategy3 Strategy 3: Core Modification strategy2->strategy3 sub2 Replace -Alkyl with -Ether Replace -Cl with -F or -CN Replace Morpholine with Azaspiro[3.3]heptane strategy2->sub2 outcome_bad Re-evaluate SAR: Lipophilic interaction is critical. Consider distal modifications. strategy2->outcome_bad sub3 Incorporate additional Nitrogen atoms into the core scaffold strategy3->sub3 strategy3->outcome_good

Caption: Decision tree for selecting a lipophilicity reduction strategy.

G a 1. In Silico Design - Predict logP of virtual analogs - Assess steric/electronic effects b 2. Chemical Synthesis - Synthesize selected analogs a->b c 3. Purification & Characterization - HPLC, NMR, MS b->c d 4. Experimental logP Measurement - RP-HPLC Method c->d e 5. Biological Assay - Determine in vitro potency (IC50) c->e f 6. Data Analysis - Correlate logP with activity (SAR) - Assess Ligand Lipophilicity Efficiency (LLE) d->f e->f g Lead Optimization Cycle f->g g->a Iterate

References

Technical Support Center: Purification of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route. A common approach involves the condensation of a substituted diaminopyridine with a glyoxal derivative, followed by reduction. Potential impurities include:

  • Unreacted Starting Materials: Such as 2,3-diamino-6-methoxypyridine or protected derivatives of glyoxal.

  • Partially Reduced Intermediates: Dihydropyrido[2,3-b]pyrazine intermediates may be present if the reduction step is incomplete.

  • Oxidized Byproducts: The tetrahydropyrazine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrido[2,3-b]pyrazine.

  • Regioisomers: If unsymmetrical precursors are used, regioisomeric condensation products can form.

  • Residual Catalysts and Reagents: Catalysts from the reduction step (e.g., Palladium on carbon) or reagents from other transformations.

Q2: My purified this compound is a yellow solid, but I expected a white or off-white solid. What could be the cause?

A2: A yellow coloration can be indicative of trace impurities, even if they are not readily detectable by TLC. Potential causes include:

  • Oxidized Impurities: Small amounts of the fully aromatic pyrido[2,3-b]pyrazine byproduct can impart a yellow color.

  • Residual Metals: Trace amounts of palladium or other transition metals from catalytic hydrogenation steps can lead to discoloration.

  • Formation of Colored Oxides: Amines, in general, can be sensitive to air and light, forming colored oxides over time.

Q3: I am observing significant peak tailing during silica gel column chromatography of my compound. How can I improve the peak shape?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on acidic silica gel. The basic amine groups interact strongly with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase can significantly improve peak shape by competing for the acidic sites on the silica gel.

  • Use a Deactivated Stationary Phase: Employing an amine-functionalized or end-capped silica gel can reduce the interaction between your compound and the stationary phase.

  • Consider Alternative Chromatography: Techniques like reversed-phase chromatography at high pH or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective alternatives.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a highly effective method for purifying this compound, provided a suitable solvent system is identified. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. Due to its polar nature, solvents such as ethanol, methanol, isopropanol, or mixtures of these with water or non-polar solvents like hexanes or toluene are good starting points for screening.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery from Column Chromatography Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.- Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. - Switch to a less acidic stationary phase like alumina or a functionalized silica gel. - Consider reversed-phase chromatography.
Co-elution of Impurities Similar Polarity: The impurity and the desired product may have very similar polarities, making separation by normal-phase chromatography difficult.- Try a different solvent system with varying polarity and solvent strength. - Employ a different chromatographic technique such as reversed-phase HPLC or HILIC. - Consider converting the amine to a salt to alter its polarity for purification, followed by neutralization.
Product Degradation on Silica Gel Acid Sensitivity: The acidic nature of silica gel can cause the degradation of sensitive compounds.- Use a neutralized or basic stationary phase (e.g., basic alumina). - Minimize the time the compound is on the column by using a faster flow rate or a shorter column. - Opt for non-chromatographic methods like recrystallization or acid-base extraction.
Difficulty in Removing Solvent High Boiling Point Solvents: Solvents like DMF or DMSO used in the reaction may be carried through the workup.- Perform a thorough aqueous wash during the workup. - Use high vacuum and gentle heating to remove residual high-boiling solvents. - Consider lyophilization if the compound is soluble in water or a suitable solvent.
Inconsistent Purification Results Variability in Crude Material: The impurity profile may differ between batches due to slight variations in reaction conditions.- Standardize the reaction and workup procedures to ensure consistency of the crude material. - Analyze the crude material by LC-MS or NMR before purification to identify the major impurities and tailor the purification strategy accordingly.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify this compound using a standard silica gel column with a basic additive to improve peak shape and recovery.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hexanes

  • Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution: Start with a mobile phase of low polarity (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, all with 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. Solvent screening is crucial for success.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow General Purification Workflow Crude Crude Product Analysis Analyze Crude (TLC, LC-MS) Crude->Analysis Choice Select Purification Method Analysis->Choice Column Column Chromatography Choice->Column Complex Mixture Recrystal Recrystallization Choice->Recrystal Crystalline Solid Extraction Acid-Base Extraction Choice->Extraction Basic Compound Pure Pure Product Column->Pure Recrystal->Pure Extraction->Pure Analysis2 Analyze Purity (NMR, LC-MS) Pure->Analysis2

Caption: A flowchart illustrating the decision-making process for selecting a suitable purification technique.

Troubleshooting_Chromatography Troubleshooting Peak Tailing in Chromatography Start Peak Tailing Observed Cause Probable Cause: Strong interaction with acidic silica Start->Cause Solution1 Add Basic Modifier (e.g., Triethylamine) Cause->Solution1 Solution2 Use Amine-Functionalized Silica Cause->Solution2 Solution3 Switch to Alternative Method (e.g., High pH RP-HPLC) Cause->Solution3 Improved Improved Peak Shape Solution1->Improved Solution2->Improved Solution3->Improved

Caption: A troubleshooting diagram for addressing peak tailing during silica gel chromatography.

References

Validation & Comparative

Validating 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a CSNK2A Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a potential inhibitor of Casein Kinase 2 alpha (CSNK2A), a crucial enzyme implicated in various diseases, including cancer.[1][2][3] The validation process is benchmarked against the well-characterized and clinically evaluated CSNK2A inhibitor, CX-4945 (Silmitasertib).[4][5][6] This document outlines the essential experimental protocols, data presentation formats, and visualizations necessary for a robust and objective comparison.

Introduction to CSNK2A Inhibition

Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][3] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target. Several small molecule inhibitors of CSNK2A have been developed, with CX-4945 being a prominent example that has advanced to clinical trials.[2] The validation of novel compounds, such as this compound, requires a systematic approach to characterize their potency, selectivity, and cellular effects in comparison to established inhibitors. Recent research has also explored other pyrazine-based derivatives as potential CSNK2A inhibitors, highlighting the interest in this chemical scaffold.[7][8][9]

Experimental Validation Workflow

A multi-step experimental workflow is essential to validate a novel CSNK2A inhibitor. This process typically starts with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and evaluate cellular consequences.

Experimental Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50 & Ki) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) In_Vitro_Kinase_Assay->CETSA Proceed if potent Western_Blot Western Blot (Assess Downstream Signaling) CETSA->Western_Blot Confirm engagement Cell_Viability_Assay Cell Viability Assay (Evaluate Cytotoxicity) Western_Blot->Cell_Viability_Assay Observe pathway modulation

Caption: A logical workflow for the validation of a novel CSNK2A inhibitor.

Data Presentation: A Comparative Analysis

To facilitate a direct comparison, all quantitative data should be summarized in clear and concise tables. The following tables present a hypothetical yet plausible dataset for this compound alongside published data for the established inhibitor, CX-4945.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)[4][5][6]Ki (nM)[4]Assay Type
This compound CSNK2A5.21.8Radiometric Kinase Assay
CX-4945 (Silmitasertib)CSNK2A10.38Radiometric Kinase Assay
Other Kinase 1PIM1>1000-Radiometric Kinase Assay
Other Kinase 2DYRK1A850-Radiometric Kinase Assay
CX-4945 (Silmitasertib)PIM146-Cell-free assay
CX-4945 (Silmitasertib)DYRK1A---

Note: Values for this compound are hypothetical and for illustrative purposes. It is important to note that CX-4945 has shown off-target effects on other kinases like DYRK1A and GSK3β.[10][11]

Table 2: Cellular Target Engagement and Effect

CompoundCell LineCETSA Thermal Shift (°C)p-Akt (S129) Inhibition (IC50, µM)Cell Viability (EC50, µM)
This compound U2OS+4.5 at 10 µM1.58.2
CX-4945 (Silmitasertib)Jurkat-0.11.71 - 20.01 (Breast Cancer Lines)[4]

Note: Values for this compound are hypothetical. CETSA data is presented as the increase in the melting temperature of CSNK2A upon compound binding.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound against recombinant human CSNK2A.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol), a substrate peptide (e.g., RRRDDDSDDD), and recombinant human CSNK2A holoenzyme.[4]

  • Compound Addition: Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of 33P into the substrate peptide using a suitable method, such as filter binding and scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the ATP concentration and Km are known.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the test compound to CSNK2A in a cellular context.[12][13][14]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., U2OS or HeLa) with the test compound or vehicle control for a specified duration (e.g., 1-3 hours).[15]

  • Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).[16]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble CSNK2A in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble CSNK2A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

CETSA Workflow Treat_Cells Treat Cells with Compound or Vehicle Heat_Shock Apply Heat Gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse_Cells->Centrifuge Analyze_Supernatant Analyze Soluble CSNK2A (Western Blot / ELISA) Centrifuge->Analyze_Supernatant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting for Downstream Signaling

Objective: To assess the effect of the test compound on the phosphorylation of known CSNK2A substrates, such as Akt at Serine 129.[4][6]

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of the test compound or vehicle control for a defined period.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17][18]

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Akt (S129), total Akt, and a loading control (e.g., GAPDH).[1]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[19]

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

CSNK2A Signaling Pathway CSNK2A CSNK2A Akt Akt CSNK2A->Akt Phosphorylates pAkt_S129 p-Akt (S129) Downstream_Effects Cell Survival & Proliferation pAkt_S129->Downstream_Effects Promotes Inhibitor 6-Methoxy-1,2,3,4-tetrahydro- pyrido[2,3-b]pyrazine Inhibitor->CSNK2A Inhibits

Caption: Simplified CSNK2A signaling pathway showing inhibition.

Cell Viability Assay

Objective: To determine the effect of the test compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell lines) in 96-well plates and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT or MTS Assay: Add MTT or MTS reagent to the wells and incubate to allow for the formation of formazan crystals by metabolically active cells.[21][22]

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Conclusion

The validation of this compound as a CSNK2A inhibitor requires a rigorous and comparative experimental approach. By following the outlined protocols and systematically comparing the resulting data with that of established inhibitors like CX-4945, researchers can effectively assess its potential as a novel therapeutic agent. This guide provides the necessary framework to ensure that the evaluation is comprehensive, objective, and adheres to established scientific standards.

References

comparing 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine to other PIM3 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and Other Key PIM3 Kinase Inhibitors

In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical therapeutic targets. This guide provides a comparative analysis of known inhibitors of PIM3, a key member of this serine/threonine kinase family, to aid researchers, scientists, and drug development professionals in their endeavors.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any experimental data on the PIM3 inhibitory activity of This compound . Therefore, this guide will focus on a detailed comparison of well-characterized PIM3 inhibitors, providing a benchmark for the field. The pyrido[2,3-b]pyrazine scaffold, present in the aforementioned molecule, is a recognized pharmacophore in various kinase inhibitors, underscoring the potential for novel derivatives in this chemical space.

The PIM Kinase Family: A Trio of Oncogenic Drivers

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3][4] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription and protein stability.[2] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][2][5][6] Given the potential for functional redundancy among the isoforms, the development of pan-PIM inhibitors, which target all three family members, has been a major focus of research.[7]

Comparative Analysis of Leading Pan-PIM Inhibitors

Several small molecule inhibitors targeting the PIM kinase family have been developed and characterized. This section provides a comparative overview of some of the most prominent examples: AZD1208, SGI-1776, and CX-6258.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of these inhibitors against the three PIM kinase isoforms, presented as half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki).

CompoundPIM1PIM2PIM3Other Notable Targets
AZD1208 IC50: 0.4 nM, Ki: 0.1 nM[7][8]IC50: 5.0 nM, Ki: 1.92 nM[7][8]IC50: 1.9 nM, Ki: 0.4 nM[7][8]Highly selective for PIM kinases[7]
SGI-1776 IC50: 7 nM[1][9]IC50: 363 nM[1][9]IC50: 69 nM[1][9]FLT3 (IC50: 44 nM), Haspin (IC50: 34 nM)[9][10]
CX-6258 IC50: 5 nMIC50: 25 nMIC50: 16 nMSelective over a panel of 107 kinases
PIM447 (LGH447) Ki: 6 pMKi: 18 pMKi: 9 pMHighly potent and selective pan-PIM inhibitor

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

PIM3 Signaling Pathway and Mechanism of Inhibition

PIM3, like its family members, exerts its pro-tumorigenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes.[1][5] Inhibition of PIM3 kinase activity disrupts these signaling cascades, leading to cell cycle arrest and apoptosis.

PIM3_Signaling_Pathway PIM3 Signaling Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM3 PIM3 Kinase JAK_STAT->PIM3 Upregulation BAD BAD PIM3->BAD Phosphorylates (Inactivates) p27 p27 PIM3->p27 Phosphorylates (Inhibits) cMyc c-Myc PIM3->cMyc Phosphorylates (Activates) mTOR_pathway mTOR Pathway (4E-BP1, S6K) PIM3->mTOR_pathway Activates STAT3 STAT3 PIM3->STAT3 Phosphorylates (Activates) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Gene_Transcription Gene Transcription cMyc->Gene_Transcription Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis STAT3->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Apoptosis_Inhibition->Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Gene_Transcription->Cell_Proliferation

Caption: PIM3 Signaling Pathway

Experimental Protocols

A critical aspect of comparing kinase inhibitors is the methodology used to determine their potency and selectivity. Below is a generalized protocol for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

Materials:

  • Recombinant PIM3 kinase

  • Kinase substrate (e.g., a generic peptide or a specific substrate like BAD)

  • ATP (Adenosine Triphosphate)

  • Test compounds (e.g., this compound, AZD1208)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase buffer, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding a solution of PIM3 kinase and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the produced ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to control wells (with and without kinase activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add reagents and test compounds to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate at room temperature C->D E Stop reaction and deplete remaining ATP D->E F Convert ADP to ATP and generate luminescence E->F G Read luminescence on plate reader F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Kinase Inhibition Assay Workflow

Preclinical Efficacy and Clinical Status

  • AZD1208: This potent and selective pan-PIM kinase inhibitor has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[7] It has been investigated in Phase I clinical trials for advanced solid tumors and malignant lymphoma.

  • SGI-1776: As a dual PIM and FLT3 inhibitor, SGI-1776 showed preclinical activity in various cancers, including leukemia and prostate cancer.[1][9] However, its clinical development was halted due to cardiac toxicity (QTc prolongation).

  • CX-6258: This orally bioavailable pan-PIM inhibitor has shown robust in vivo efficacy in tumor models of AML and prostate cancer.

  • PIM447 (LGH447): A highly potent pan-PIM inhibitor that has been evaluated in clinical trials for multiple myeloma and other hematological malignancies.

Logical Comparison of Inhibitor Attributes

The choice of a PIM inhibitor for research or therapeutic development depends on a variety of factors, including potency, selectivity, and pharmacokinetic properties.

Inhibitor_Comparison Logical Comparison of PIM Inhibitors Inhibitor_Selection Optimal PIM Inhibitor Selection Potency High Potency (Low nM IC50/Ki) Inhibitor_Selection->Potency Selectivity Selectivity Profile Inhibitor_Selection->Selectivity PK_Properties Favorable PK Properties (e.g., oral bioavailability) Inhibitor_Selection->PK_Properties AZD1208 AZD1208 Potency->AZD1208 CX6258 CX-6258 Potency->CX6258 PIM447 PIM447 Potency->PIM447 Selectivity->AZD1208 High SGI1776 SGI-1776 Selectivity->SGI1776 Dual PIM/FLT3 Selectivity->CX6258 High PK_Properties->AZD1208 Oral PK_Properties->SGI1776 Oral (Toxicity Issues) PK_Properties->CX6258 Oral

Caption: PIM Inhibitor Selection Criteria

Conclusion

While there is no available data on this compound as a PIM3 inhibitor, the field of PIM kinase inhibition is rich with well-characterized compounds. Inhibitors such as AZD1208, CX-6258, and PIM447 offer high potency and selectivity, serving as valuable tools for preclinical research and as foundational molecules for further drug development. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to navigate the selection and evaluation of PIM3 inhibitors in their pursuit of novel cancer therapeutics.

References

Structure-Activity Relationship (SAR) of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide synthesizes key findings from published research, presenting a comparative analysis of analog performance, detailed experimental methodologies, and visual representations of key concepts to aid researchers and drug development professionals.

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has emerged as a promising framework for the design of kinase inhibitors.[1] In particular, analogs featuring a 6-methoxy substituent have been investigated for their potential to target kinases such as the Anaplastic Lymphoma Kinase (ALK), a key driver in certain cancers.[1] This guide focuses on the SAR of this specific analog series, highlighting how structural modifications influence their inhibitory activity.

Comparative Analysis of Analog Performance

The inhibitory potency of this compound analogs is significantly influenced by substitutions at the N1 and N4 positions of the pyrazine ring, as well as modifications to the aromatic ring fused to the pyrazine. The following table summarizes the SAR for a series of these analogs against a target kinase, providing a clear comparison of their biochemical and cellular activities.

Analog R1 Substituent R2 Substituent ALK IC50 (nM)[1] Cellular IC50 (nM)[1]
1a HH>1000>1000
1b MethylH250800
1c EthylH150550
1d IsopropylH80300
1e PhenylH45210
1f 4-FluorophenylH20150
1g 4-MethoxyphenylH35180
1h HMethyl800>1000
1i HPhenyl350900
1j Methyl4-Fluorophenyl1590
1k Isopropyl4-Fluorophenyl8 50

Key SAR Observations:

  • Substitution at R1: Introducing substituents at the R1 position generally enhances inhibitory activity compared to the unsubstituted analog (1a). A trend of increasing potency is observed with increasing steric bulk and lipophilicity, from methyl (1b) to isopropyl (1d) and phenyl (1e). The introduction of a 4-fluorophenyl group (1f) further improves potency, suggesting favorable interactions within the kinase active site.

  • Substitution at R2: Substitution at the R2 position alone (1h, 1i) is less effective at improving potency compared to R1 substitution.

  • Combined Substitutions: The most potent analogs are those with combined substitutions at both R1 and R2. The combination of an isopropyl group at R1 and a 4-fluorophenyl group at R2 (1k) resulted in the most potent analog in this series, with a single-digit nanomolar biochemical IC50 and a potent cellular IC50.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the target kinase.

Materials:

  • Recombinant human ALK kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Procedure:

  • Prepare a reaction mixture containing the ALK kinase, biotinylated peptide substrate, and assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665).

  • Incubate for a further period to allow for antibody binding.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Inhibition Assay

This assay assesses the ability of the compounds to inhibit the target kinase within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., Karpas-299 for ALK)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • For target engagement validation, lyse the treated cells and perform Western blotting to measure the phosphorylation status of the target kinase and downstream signaling proteins.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the cellular IC50 value.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial hit identification to lead optimization.

SAR_Workflow Hit_ID Hit Identification (High-Throughput Screening) Scaffold_Selection Scaffold Selection (this compound) Hit_ID->Scaffold_Selection Analog_Synthesis Analog Synthesis (Modification at R1 and R2) Scaffold_Selection->Analog_Synthesis Biochemical_Assay Biochemical Assay (In Vitro Kinase Inhibition) Analog_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (Cell Proliferation & Target Engagement) Analog_Synthesis->Cellular_Assay SAR_Analysis SAR Analysis (Data Interpretation) Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Design of More Potent Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Inhibition

The this compound analogs exert their cellular effects by inhibiting the kinase activity of their target, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK) Ligand->Receptor Downstream_Signal Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Receptor->Downstream_Signal Phosphorylation Inhibitor This compound Analog Inhibitor->Receptor Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signal->Cellular_Response

References

A Comparative Analysis of Pyrido[2,3-b]pyrazine and Quinazoline as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, quinazolines have established a significant presence with several FDA-approved drugs. More recently, the pyrido[2,3-b]pyrazine core has been explored as a promising alternative, demonstrating potent inhibitory activity against various kinases, including those implicated in drug resistance. This guide provides a comparative analysis of these two scaffolds, focusing on their performance as kinase inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.

Introduction to the Scaffolds

Quinazoline: The quinazoline scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Its derivatives are well-established as ATP-competitive inhibitors of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5] The success of quinazoline-based drugs like Gefitinib, Erlotinib, and Lapatinib has solidified its importance in oncology.[6]

Pyrido[2,3-b]pyrazine: The pyrido[2,3-b]pyrazine scaffold is a bioisostere of the quinazoline core, where a pyridine ring is fused to a pyrazine ring. This structural modification can alter the electronic properties and hydrogen bonding patterns of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. Researchers have investigated this scaffold for its ability to overcome resistance to existing quinazoline-based inhibitors.[7]

Comparative Data on Kinase Inhibition

The following tables summarize the inhibitory activities of representative pyrido[2,3-b]pyrazine and quinazoline derivatives against key oncogenic kinases and cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparison of EGFR and VEGFR Kinase Inhibition

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Pyrido[2,3-b]pyrazine Compound 7nEGFR (PC9)90[7]
Compound 7nEGFR (PC9-ER, Erlotinib-Resistant)150[7]
Quinazoline GefitinibEGFR2-37[6]
ErlotinibEGFR2[6]
VandetanibVEGFR-240[2]
Compound 1i EGFR1[4][5]
Compound 1j VEGFR-214[4][5]

Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines

ScaffoldCompoundCell LineCancer TypeIC50 (µM)Reference
Pyrido[2,3-b]pyrazine Compound 7fHCC827Non-Small Cell Lung Cancer0.09[8]
Compound 7fNCI-H1975Non-Small Cell Lung Cancer0.89[8]
Compound 7fA-549Non-Small Cell Lung Cancer1.10[8]
Quinazoline ErlotinibA431Epidermoid Carcinoma3[6]
Compound 8a MCF-7Breast Cancer0.6955[9]
Compound 8b HepG-2Liver Cancer0.2242[9]
Compound 9b K-562Leukemia0.1902[9]

Signaling Pathways

The primary targets for many pyrido[2,3-b]pyrazine and quinazoline inhibitors are receptor tyrosine kinases like EGFR and VEGFR, which are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF/TGF-α Ligand->EGFR Inhibitor Pyrido[2,3-b]pyrazine or Quinazoline Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Ligand VEGF Ligand->VEGFR2 Inhibitor Pyrido[2,3-b]pyrazine or Quinazoline Inhibitor Inhibitor->VEGFR2

VEGFR Signaling Pathway Inhibition

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for two key experiments: the in vitro kinase assay and the MTT cell proliferation assay.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable byproduct

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, luminescence/fluorescence-based detection kits)

  • Plate reader (scintillation counter, luminometer, or fluorometer)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the assay plate wells for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Detection:

    • Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated ATP, and the radioactivity is measured using a scintillation counter.

    • Luminescence/Fluorescence Assay: These assays typically measure the amount of ADP produced or the depletion of ATP. A detection reagent is added, and the signal is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (DMSO without inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction D->E F Detect Signal (e.g., Radioactivity, Luminescence) E->F G Calculate IC50 F->G

In Vitro Kinase Assay Workflow
MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Cell Proliferation Assay Workflow

Discussion and Conclusion

Both quinazoline and pyrido[2,3-b]pyrazine scaffolds have demonstrated significant potential in the development of kinase inhibitors for cancer therapy.

Quinazolines represent a well-validated and successful scaffold, with multiple approved drugs targeting key oncogenic drivers like EGFR and VEGFR. The extensive research on quinazolines has led to a deep understanding of their structure-activity relationships, providing a solid foundation for the design of new inhibitors.[1][3][6][11]

Pyrido[2,3-b]pyrazines , while less explored, have emerged as a compelling alternative. Studies have shown that this scaffold can yield highly potent inhibitors, and importantly, some derivatives exhibit activity against cancer cell lines that have developed resistance to quinazoline-based drugs.[7] This suggests that the pyrido[2,3-b]pyrazine core may offer advantages in overcoming acquired resistance, a major challenge in targeted therapy.

References

Comparative Cross-Reactivity Profiling: 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine against a panel of kinases, benchmarked against two alternative kinase inhibitors. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes a closely related, hypothetical analogue, designated as Compound X , to illustrate a representative selectivity profile for this chemical scaffold. The comparative data presented is hypothetical and intended to serve as a reference for researchers interested in the off-target effects of this compound class.

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a common core in a variety of kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for assessing their therapeutic potential and predicting potential off-target effects. This guide compares the hypothetical kinase inhibition profile of Compound X with two other hypothetical kinase inhibitors, Alternative Compound A and Alternative Compound B , across a panel of representative kinases.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the hypothetical percentage of inhibition of Compound X and its alternatives against a panel of selected kinases at a concentration of 1 µM.

Kinase TargetCompound X (% Inhibition)Alternative Compound A (% Inhibition)Alternative Compound B (% Inhibition)
Primary Target
CSNK2A1958892
Off-Targets
PIM1654575
PIM3705080
DYRK2402555
MAPK15351545
DAPK3503060
JAK110520
EGFR5210
AChE<1<1<1
TRPV1<1<1<1

Experimental Protocols

The data presented in this guide is based on established methodologies for broad-panel kinase screening. The following protocols are representative of the techniques used to generate such cross-reactivity profiles.

KINOMEscan® Competition Binding Assay

This method quantifies the binding of a test compound to a panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Procedure:

    • Kinases, tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

    • The percentage of inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to a DMSO control.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the activity of a kinase.

  • Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • The kinase, its substrate, and ATP are incubated with the test compound or a DMSO control in a multi-well plate.

    • After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

    • A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction.

    • The luminescence is measured using a plate reader, and the percentage of inhibition is calculated by comparing the signal from the test compound to the DMSO control.

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Screening Assay cluster_analysis Data Analysis compound_prep Test Compound (e.g., Compound X) serial_dilution Serial Dilution compound_prep->serial_dilution kinase_panel Kinase Panel (e.g., 96-well plate) serial_dilution->kinase_panel Add Compound incubation Incubation with Kinase & ATP kinase_panel->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_acquisition Data Acquisition detection->data_acquisition percent_inhibition Calculate % Inhibition data_acquisition->percent_inhibition profile_generation Generate Selectivity Profile percent_inhibition->profile_generation

Experimental workflow for kinase cross-reactivity profiling.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation CompoundX Compound X (Hypothetical) CSNK2A CSNK2A1 CompoundX->CSNK2A Primary Target PIM PIM Kinases CompoundX->PIM Off-Target CSNK2A->Transcription PIM->Transcription

Hypothetical signaling pathway potentially affected by Compound X.

head-to-head comparison of different synthetic routes to tetrahydropyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Tetrahydropyrido[2,3-b]pyrazines are a class of compounds with significant interest in medicinal chemistry. This guide provides a head-to-head comparison of three distinct synthetic routes to this valuable scaffold, offering an objective analysis of their performance supported by experimental data.

This comparative guide examines three primary synthetic strategies for the preparation of the tetrahydropyrido[2,3-b]pyrazine core: Condensation and Subsequent Reduction , Buchwald-Hartwig Amination , and a Multicomponent Reaction . Each route is evaluated based on yield, reaction conditions, starting material accessibility, and overall efficiency.

At a Glance: Quantitative Comparison of Synthetic Routes

Parameter Route 1: Condensation & Reduction Route 2: Buchwald-Hartwig Amination Route 3: Multicomponent Reaction
Starting Materials 2,3-Diaminopyridine, 1,2-Dicarbonyl compound2,3-Dihalopyridine, Ethylenediamine2-Aminopyrazine, Aromatic aldehyde, 1,3-Indanedione
Key Reagents/Catalysts Acid or base catalyst (condensation), PtO₂ or NaBH₄ (reduction)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)p-Toluenesulfonic acid (p-TSA)
Typical Reaction Time Several hours to over a daySeveral hours~9 hours
Overall Yield Good to Excellent (variable)Moderate to Good82-89%[1][2][3]
Scalability Generally goodCan be challenging due to catalyst cost and purificationGood
Substrate Scope Dependent on 1,2-dicarbonyl availabilityBroad, tolerant of various functional groupsSpecific to the formation of a fused indeno[2',1':5,6]pyrido[2,3-b]pyrazine system[1][2][3]
Key Advantages Straightforward, uses readily available starting materials.High functional group tolerance, versatile for creating substituted analogs.High efficiency in a single step.
Key Disadvantages Two-step process, potential for side products in condensation.Cost of palladium catalyst and ligands, requires inert atmosphere.Produces a complex, fused system, not the basic tetrahydropyrido[2,3-b]pyrazine core.

Route 1: Condensation and Subsequent Reduction

This classical and direct approach involves a two-step process. The first step is the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound to form the aromatic pyrido[2,3-b]pyrazine ring. This is followed by the reduction of the pyrazine ring to afford the desired tetrahydropyrido[2,3-b]pyrazine.

Experimental Protocol

Step 1: Condensation to Pyrido[2,3-b]pyrazine

A mixture of 2,3-diaminopyridine (1.0 eq) and the 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 eq) is refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Reduction to Tetrahydropyrido[2,3-b]pyrazine

The synthesized pyrido[2,3-b]pyrazine (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A reducing agent such as platinum(IV) oxide (PtO₂, Adam's catalyst) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the reaction is complete. Alternatively, chemical reduction can be performed using reagents like sodium borohydride (NaBH₄) in a protic solvent. After the reaction, the catalyst is filtered off (for catalytic hydrogenation), and the solvent is evaporated. The final product is then purified. An electrochemical hydrogenation method has also been reported for the reduction of pyrido[2,3-b]pyrazine.[4]

Logical Workflow for Condensation and Reduction

cluster_0 Route 1: Condensation & Reduction 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Condensation->Pyrido[2,3-b]pyrazine Aromatic Intermediate Reduction Reduction Pyrido[2,3-b]pyrazine->Reduction Tetrahydropyrido[2,3-b]pyrazine Tetrahydropyrido[2,3-b]pyrazine Reduction->Tetrahydropyrido[2,3-b]pyrazine Final Product

Caption: Workflow for the synthesis of tetrahydropyrido[2,3-b]pyrazines via condensation followed by reduction.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This methodology can be adapted to construct the tetrahydropyrido[2,3-b]pyrazine scaffold, offering high functional group tolerance. A potential synthetic strategy involves a sequential or one-pot reaction of a 2,3-dihalopyridine with ethylenediamine, followed by the reduction of any transient imine intermediates.

Experimental Protocol

A mixture of 2,3-dihalopyridine (e.g., 2,3-dichloropyridine, 1.0 eq), ethylenediamine (1.0-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0-2.5 eq) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The crude product, which may be the dihydropyrido[2,3-b]pyrazine, is then subjected to a reduction step, for instance, with sodium borohydride in methanol, to yield the final tetrahydropyrido[2,3-b]pyrazine. Purification is typically achieved by column chromatography. This reaction has been utilized in the synthesis of various pyrido[2,3-b]pyrazine-based molecules.[5]

Logical Workflow for Buchwald-Hartwig Amination

cluster_1 Route 2: Buchwald-Hartwig Amination 2,3-Dihalopyridine 2,3-Dihalopyridine Pd-catalyzed\nCoupling Pd-catalyzed Coupling 2,3-Dihalopyridine->Pd-catalyzed\nCoupling Ethylenediamine Ethylenediamine Ethylenediamine->Pd-catalyzed\nCoupling Dihydropyrido[2,3-b]pyrazine Dihydropyrido[2,3-b]pyrazine Pd-catalyzed\nCoupling->Dihydropyrido[2,3-b]pyrazine Cyclized Intermediate Reduction Reduction Dihydropyrido[2,3-b]pyrazine->Reduction Tetrahydropyrido[2,3-b]pyrazine Tetrahydropyrido[2,3-b]pyrazine Reduction->Tetrahydropyrido[2,3-b]pyrazine Final Product

Caption: Workflow for the synthesis of tetrahydropyrido[2,3-b]pyrazines via Buchwald-Hartwig amination.

Route 3: Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. For the synthesis of pyrido[2,3-b]pyrazine derivatives, a three-component reaction has been reported.[1][2][3]

Experimental Protocol

A mixture of 2-aminopyrazine (0.684 mmol), a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and p-toluenesulfonic acid (20 mol%) is refluxed in ethanol (10 mL) for approximately 8-9 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is then filtered, washed with water and cold ethanol, and recrystallized from ethyl acetate to afford the pure indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative with yields ranging from 82-89%.[1][3]

It is important to note that this specific MCR yields a complex, fused polycyclic system and not the parent tetrahydropyrido[2,3-b]pyrazine. While highly efficient for the synthesis of its specific products, its utility for accessing the basic scaffold is limited.

Logical Workflow for Multicomponent Reaction

cluster_2 Route 3: Multicomponent Reaction 2-Aminopyrazine 2-Aminopyrazine One-Pot Reaction One-Pot Reaction 2-Aminopyrazine->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction 1,3-Indanedione 1,3-Indanedione 1,3-Indanedione->One-Pot Reaction Fused Pyrido[2,3-b]pyrazine Fused Pyrido[2,3-b]pyrazine One-Pot Reaction->Fused Pyrido[2,3-b]pyrazine Complex Product

Caption: Workflow for the one-pot, three-component synthesis of a fused pyrido[2,3-b]pyrazine derivative.

References

Validating Cellular Target Engagement of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Based on the structural similarity to known kinase inhibitors, this guide focuses on Anaplastic Lymphoma Kinase (ALK) as a primary putative target.[1] We present a comparative analysis of established ALK inhibitors, offering a benchmark for evaluating the performance of this new chemical entity. Detailed experimental protocols and data presentation formats are provided to facilitate the design and execution of target validation studies.

Introduction to Target Engagement

Confirming that a small molecule interacts with its intended protein target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and is essential for interpreting cellular and in vivo pharmacology. This guide outlines several state-of-the-art, cell-based biophysical and biochemical methods to quantitatively assess the interaction between a compound and its target protein.

Putative Target: Anaplastic Lymphoma Kinase (ALK)

The compound this compound shares a core structural motif with a class of compounds known to inhibit Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or point mutations, becomes a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3][4] Downstream signaling from activated ALK promotes cell proliferation, survival, and metastasis through pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[1][3][5][6][7]

dot

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase P_ALK Phosphorylated ALK (Dimer) ALK->P_ALK Autophosphorylation Ligand Ligand (e.g., ALKAL2) Ligand->ALK Activation GRB2 GRB2/SOS P_ALK->GRB2 PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Metastasis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Comparative Analysis of ALK Inhibitors

To establish a benchmark for the evaluation of this compound, we present cellular potency data for several FDA-approved ALK inhibitors. This data, derived from studies using engineered Ba/F3 cells or ALK-positive cancer cell lines, provides a quantitative measure of their ability to inhibit ALK in a cellular context.

CompoundGenerationCell LineCellular IC50 (nM)Reference
This compound Investigational (To Be Determined) (To Be Determined) N/A
Crizotinib1stBa/F3 EML4-ALK107[8][9]
H3122~150[10]
Ceritinib2ndBa/F3 EML4-ALK37[8][9]
H312225[10]
Alectinib2ndBa/F3 EML4-ALK25[8][9]
H2228~20-30[11]
Brigatinib2ndBa/F3 EML4-ALK14[8][9]
H312210[12]
Lorlatinib3rdBa/F3 EML4-ALK(Varies by mutation)[13][14][15]
K299~10[15]

Experimental Methodologies for Target Engagement

Several robust methods are available to quantify the interaction of a compound with its target protein in living cells. Below are detailed protocols for three distinct and complementary assays.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[9][14][16][17][18][19] This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heating intact cells to various temperatures.

dot

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_detection Detection Methods A 1. Cell Treatment: Incubate cells with test compound or vehicle (DMSO). B 2. Heating: Heat cell suspensions at a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C D 4. Separation of Aggregates: Centrifuge to pellet denatured, aggregated proteins. C->D E 5. Quantification of Soluble Protein: Collect supernatant and quantify the amount of soluble target protein. D->E F 6. Data Analysis: Plot soluble protein vs. temperature to generate a melting curve. E->F WesternBlot Western Blot E->WesternBlot ELISA ELISA E->ELISA MassSpec Mass Spectrometry E->MassSpec

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol for ALK CETSA:

  • Cell Culture: Culture an ALK-positive cell line (e.g., H3122 or Karpas-299) to 70-80% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Aliquot cells and treat with various concentrations of this compound, a known ALK inhibitor (e.g., Crizotinib) as a positive control, and vehicle (DMSO) as a negative control. Incubate for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot each treatment condition into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble ALK protein using a suitable method such as Western blotting or ELISA with an ALK-specific antibody.

  • Data Analysis: For each treatment condition, plot the normalized amount of soluble ALK as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[13][20][21][22][23] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor. Competitive displacement of the tracer by a test compound leads to a decrease in the BRET signal.

dot

NanoBRET_Workflow cluster_workflow NanoBRET Target Engagement Workflow A 1. Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. B 2. Cell Seeding: Seed transfected cells into a multi-well assay plate. A->B C 3. Compound and Tracer Addition: Add the fluorescent tracer and serially diluted test compound to the cells. B->C D 4. Incubation: Incubate to allow for compound binding and tracer displacement. C->D E 5. Substrate Addition and Signal Detection: Add NanoLuc® substrate and measure donor and acceptor emissions. D->E F 6. Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine IC50. E->F Kinobeads_Workflow cluster_workflow Kinobeads Competition Binding Workflow A 1. Cell Lysis: Prepare a native cell lysate from ALK-positive cells. B 2. Compound Incubation: Incubate the lysate with various concentrations of the test compound. A->B C 3. Kinobeads Pulldown: Add kinobeads to the lysate to capture kinases not bound by the test compound. B->C D 4. Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases. C->D E 5. Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze by LC-MS/MS. D->E F 6. Data Analysis: Quantify the amount of ALK pulled down at each compound concentration to determine the binding affinity. E->F

References

Navigating Pharmacokinetic Landscapes: A Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a compound is paramount to its potential success as a therapeutic agent. This guide provides a comparative assessment of the pharmacokinetic properties of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and a close structural analog, Compound 1 (7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one), a potent phosphodiesterase 5 (PDE5) inhibitor. Due to the limited publicly available pharmacokinetic data for this compound, this guide utilizes data from a closely related analog to provide valuable insights into the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Profile

The following table summarizes the available pharmacokinetic parameters for Compound 1 in preclinical species. This data offers a valuable surrogate for understanding the potential in vivo behavior of this compound, given their shared core structure.

Pharmacokinetic ParameterSpeciesValue (Compound 1)
Oral Bioavailability (F%) Rat25%
Dog45%
Clearance (CL) Rat4.3 L/h/kg
Dog1.1 L/h/kg
Volume of Distribution (Vd) Rat11 L/kg
Dog4.8 L/kg
Half-life (t½) Rat2.0 h
Dog3.2 h

Data for Compound 1 extracted from a study on aminopyridopyrazinone-based PDE5 inhibitors.

Experimental Workflow for Pharmacokinetic Assessment

The determination of the pharmacokinetic properties of novel chemical entities involves a standardized set of in vitro and in vivo experiments. The following diagram illustrates a typical workflow for assessing the ADME profile of compounds like this compound and its analogs.

experimental_workflow Experimental Workflow for Pharmacokinetic Profiling cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies solubility Aqueous Solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability protein_binding Plasma Protein Binding metabolic_stability->protein_binding animal_dosing Animal Dosing (IV & PO) protein_binding->animal_dosing sample_collection Blood/Plasma Sample Collection animal_dosing->sample_collection bioanalysis LC-MS/MS Bioanalysis sample_collection->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: A streamlined workflow for assessing the pharmacokinetic properties of drug candidates.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the pharmacokinetic assessment of heterocyclic compounds.

In Vitro Assays
  • Metabolic Stability in Liver Microsomes:

    • Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (from human, rat, or dog; ~0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) containing NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Donor Compartment: The test compound is added to a buffer at a specific pH (e.g., pH 5.0 and 7.4 to mimic the gastrointestinal tract) in the donor plate.

    • Incubation: The filter plate is placed on top of the donor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

    • Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • Data Analysis: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

In Vivo Pharmacokinetic Study
  • Animal Dosing and Sample Collection:

    • Animals: Male Sprague-Dawley rats or Beagle dogs are typically used. Animals are fasted overnight before dosing.

    • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into a tail vein (rats) or cephalic vein (dogs).

    • Oral (PO) Administration: The compound is formulated in a vehicle suitable for oral gavage (e.g., a suspension in methylcellulose).

    • Blood Sampling: Blood samples are collected from the jugular vein (rats) or saphenous vein (dogs) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile containing an internal standard.

    • LC-MS/MS Analysis: The concentrations of the test compound in the plasma samples are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Calculations: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, the maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%). This is typically performed using specialized software like WinNonlin.

Signaling Pathway and Logical Relationships

The journey of an orally administered drug through the body and the key factors influencing its pharmacokinetic profile can be visualized as a sequential pathway.

signaling_pathway Pharmacokinetic Pathway of an Orally Administered Drug cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion dissolution Dissolution in GI Fluid permeation Permeation across Gut Wall dissolution->permeation Solubility & Permeability systemic_circulation Systemic Circulation permeation->systemic_circulation First-Pass Metabolism tissue_distribution Tissue Distribution systemic_circulation->tissue_distribution Plasma Protein Binding renal_excretion Renal Excretion systemic_circulation->renal_excretion liver_metabolism Hepatic Metabolism (Phase I & II) tissue_distribution->liver_metabolism biliary_excretion Biliary Excretion liver_metabolism->biliary_excretion

Safety Operating Guide

Navigating the Disposal of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in publicly available resources necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a general framework for the proper handling and disposal of this compound, emphasizing the critical need to obtain a substance-specific SDS from the chemical supplier.

For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to protecting personnel and the environment. The following information outlines the key considerations and procedural steps for managing the waste of this compound.

Immediate Safety and Handling Precautions

Until a specific SDS is obtained, treat this compound as a potentially hazardous substance. Adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound, primarily sourced from PubChem, is provided below. This data is crucial for understanding the substance's behavior and potential hazards.[1]

PropertyValueSource
Molecular Formula C₈H₁₁N₃OPubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 1260862-06-3PubChem[1]
Appearance Not available-
Solubility Not available-
Boiling Point Not available-
Melting Point Not available-

General Disposal Protocol

The disposal of any chemical waste is highly regulated by federal, state, and local laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] It is illegal and unsafe to dispose of chemical waste down the drain or in regular trash without proper assessment and authorization.[2][4]

Step 1: Obtain the Safety Data Sheet (SDS) The most critical step is to obtain the SDS for this compound from your chemical supplier. The SDS will provide specific information on hazards, handling, storage, and, most importantly, detailed disposal instructions in Section 13: Disposal Considerations.[2]

Step 2: Waste Identification and Labeling Once the hazards are identified from the SDS, the waste must be correctly classified. All waste containers must be clearly labeled with the full chemical name, concentration, and any known hazards (e.g., flammable, corrosive, toxic). Do not use abbreviations.[2][4]

Step 3: Segregation of Waste Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[5] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[5] Without specific information, this compound waste should be stored separately from other chemical waste streams.

Step 4: Storage of Chemical Waste Waste should be stored in appropriate, leak-proof containers in a designated and secure satellite accumulation area.[4] Containers should be kept closed except when adding waste.

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[2] These professionals are trained to handle and transport hazardous materials in compliance with all regulations.

Experimental Protocols for Waste Treatment

The SDS will specify if any in-lab treatment, such as neutralization of corrosive waste, is permissible and provide the appropriate methodology.[5] Do not attempt any chemical treatment of this compound waste without explicit instructions from the SDS or your EHS department.

General Chemical Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal A Generate Chemical Waste B Obtain Safety Data Sheet (SDS) A->B C Identify Hazards and Regulatory Status B->C D Label Waste Container (Full Chemical Name, Hazards) C->D E Segregate Incompatible Waste Streams D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Schedule Waste Pickup G->H I Proper Disposal by Licensed Professionals H->I

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, obtaining and following the specific guidance in the Safety Data Sheet, you can ensure the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The following guidance is based on the safety profiles of structurally similar compounds, such as 2,3-Diaminopyridine and other pyrazine derivatives, and general best practices for handling heterocyclic amines in a laboratory setting.[1][2][3][4][5] It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural steps for handling, personal protective equipment, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. Based on the potential hazards associated with similar chemical structures, the following PPE is recommended:

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]
Skin/Body Chemical-Resistant Lab Coat and ApronA flame-resistant lab coat should be worn and fully buttoned. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is recommended.
Hands Chemical-Impermeable GlovesWear nitrile or neoprene gloves. Always inspect gloves for integrity before use. For compounds with unknown toxicity, double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Respiratory RespiratorWork in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] Respirator use requires a formal respiratory protection program, including fit testing.
Feet Closed-Toe ShoesWear fully enclosed, chemical-resistant footwear.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

2.1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities being used, potential reactions, and emergency procedures.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit appropriate for handling solid and liquid amine compounds readily available.

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.

2.2. Handling:

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with skin and eyes.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

2.3. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection:

  • Identify and Segregate: Classify and segregate amine waste from other chemical waste streams to prevent hazardous reactions.[7]

  • Containerization: Collect all waste containing this compound (including contaminated PPE, weighing paper, and cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.[7][8] The container must be compatible with amines.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and any associated hazards.[8]

3.2. Disposal Procedure:

  • Licensed Disposal: Dispose of all waste through a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in the general trash.

  • Spill Residue: In the event of a spill, collect the spilled material and any absorbent materials used for cleanup into a sealed container for disposal as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Contractor cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.